molecular formula C6H4BrClN2O2 B8449099 5-Bromo-3-chloro-2-(nitromethyl)pyridine

5-Bromo-3-chloro-2-(nitromethyl)pyridine

Cat. No.: B8449099
M. Wt: 251.46 g/mol
InChI Key: WXNHZEAHVMRTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a versatile halogenated and functionalized pyridine derivative designed for advanced research and development. Its multifaceted molecular structure, featuring bromo and chloro substituents alongside a reactive nitromethyl group, makes it a valuable synthetic intermediate for constructing more complex molecules in medicinal and agricultural chemistry . This compound is particularly useful in pharmaceutical research for the synthesis of potential drug candidates. The presence of halogens at the 3 and 5 positions is a common feature in many bioactive molecules, as chlorine and bromine can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The nitromethyl group at the 2-position offers a handle for further chemical transformations, serving as a precursor for amines, carbonyls, and other critical functional groups, thereby accelerating the discovery of new chemical entities. Researchers will find this compound applicable in various fields, including organic synthesis, where it acts as a building block, and in material science for the development of novel heterocyclic materials. As a fine chemical, it is supplied with high purity and consistency. Handle with appropriate precautions in a well-ventilated laboratory, using personal protective equipment. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

5-bromo-3-chloro-2-(nitromethyl)pyridine

InChI

InChI=1S/C6H4BrClN2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2

InChI Key

WXNHZEAHVMRTNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry[1]

Compound Identity & Strategic Significance

Topic: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Classification: Halogenated Pyridine / Nitro-functionalized Heterocycle CAS Number: Not Listed in Public Registries (Custom Synthesis Target) Core Precursor CAS: 97966-00-2 (5-Bromo-2,3-dichloropyridine)[1][2][3]

Executive Summary

5-Bromo-3-chloro-2-(nitromethyl)pyridine represents a high-value "orthogonally functionalized" scaffold in modern drug discovery.[1] Its structural utility lies in the presence of three distinct reactive handles:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.[1]

  • C3-Chlorine: Provides steric bulk and electronic modulation; can be selectively displaced or retained to influence metabolic stability (blocking metabolic hot-spots).[1]

  • C2-Nitromethyl Group: A versatile "masked" functionality.[1] It serves as a precursor to primary amines (via reduction), aldehydes (via Nef reaction), or nitrile oxides (for cycloadditions).[1]

This guide details the synthesis, handling, and reactivity of this compound, addressing the lack of standardized literature by deriving protocols from first-principles heterocyclic chemistry.

Synthesis Protocol: Regioselective SNAr

The most robust route to 2-(nitromethyl)pyridines utilizes Nucleophilic Aromatic Substitution (SNAr) .[1] The C2 position of the pyridine ring is significantly more electrophilic than the C3 position due to the inductive electron-withdrawal of the adjacent ring nitrogen.[1]

Reaction Scheme

The synthesis relies on the displacement of the C2-chloride of 5-bromo-2,3-dichloropyridine by the nitronate anion generated in situ from nitromethane.[1]

Step-by-Step Methodology

Precursor: 5-Bromo-2,3-dichloropyridine (CAS: 97966-00-2) Reagents: Nitromethane (


), Potassium tert-butoxide (

) or Sodium Hydride (

) Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]
Experimental Workflow
  • Activation (0 min):

    • Charge a flame-dried 3-neck flask with anhydrous DMSO (0.5 M concentration relative to substrate).[1]

    • Add Nitromethane (1.1 equivalents) under

      
       atmosphere.[1]
      
    • Cool to 0°C.[1][4][5]

  • Deprotonation (0–30 min):

    • Slowly add

      
       (2.2 equivalents).[1] Note: Two equivalents are required—one to deprotonate nitromethane, and the second to neutralize the HCl generated during substitution.[1]
      
    • Stir at 0°C for 30 minutes. The solution will turn yellow/orange, indicating the formation of the nitronate anion.[1]

  • Coupling (30 min – 4 hrs):

    • Add 5-Bromo-2,3-dichloropyridine (1.0 equivalent) portion-wise or as a solution in DMSO.[1]

    • Allow the reaction to warm to Room Temperature (RT).

    • Monitor: Use HPLC or TLC.[1] The C2-Cl is displaced preferentially over C3-Cl due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.[1][6]

  • Quench & Workup:

    • Critical Safety Step: Pour the reaction mixture into ice-cold dilute acetic acid or HCl (pH ~4-5). Acidification is crucial to convert the aci-nitro salt back to the neutral nitromethyl species.[1]

    • Extract with Ethyl Acetate (

      
      ).[1] Wash organic layer with water and brine to remove DMSO.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).[1]

Quantitative Data Summary
ParameterSpecificationNotes
Limiting Reagent 5-Bromo-2,3-dichloropyridineCAS 97966-00-2
Nucleophile Nitromethane anionGenerated in situ
Base Stoichiometry 2.0 - 2.5 equiv.[1]Essential for yield
Typical Yield 65 - 75%Loss often due to tautomer solubility
Selectivity >20:1 (C2 vs C3)Controlled by electronic activation

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the regioselective synthesis and the downstream transformations available to the researcher.

G Start 5-Bromo-2,3- dichloropyridine (CAS 97966-00-2) Inter Meisenheimer Complex Start->Inter SNAr (C2 Attack) Reagent Nitromethane + Base (KOtBu) Reagent->Inter Product 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Inter->Product -Cl⁻ Amine 2-(Aminomethyl) Analogs (Kinase Inhibitors) Product->Amine Zn/HCl or H2/Ni (Reduction) Aldehyde 2-Formyl Pyridine (Nef Reaction) Product->Aldehyde NaOH / H2SO4 (Nef Reaction) Suzuki Biaryl Coupling (Suzuki-Miyaura) Product->Suzuki Pd(PPh3)4 / Ar-B(OH)2 (C5 Functionalization)

Caption: Regioselective synthesis of the target scaffold via SNAr and subsequent divergence points for medicinal chemistry optimization.

Reactivity Profile & Handling

Tautomerism: The Nitro / Aci-Nitro Equilibrium

Researchers must be aware that 2-(nitromethyl)pyridines exist in equilibrium with their aci-nitro tautomers (nitronic acids), especially in the presence of base.[1]

  • Neutral Form: Py-CH₂-NO₂ (Stable, isolable solid).[1]

  • Aci-Nitro Form: Py=CH-NO₂H (Unstable, sensitive to oxidation).[1]

  • Implication: Always acidify the workup to pH 4-5 to ensure isolation of the stable neutral nitro compound.[1]

Safety: Energetic Considerations
  • Nitromethane: While used as a solvent, nitromethane can become shock-sensitive when sensitized by amines or strong bases.[1] Never heat the reaction mixture above 60°C when base is present.

  • Residues: Distillation residues containing nitronate salts can be explosive.[1] Quench all reaction mixtures into water/acid before disposal.[1]

References

  • Precursor Availability: 5-Bromo-2,3-dichloropyridine.[1][7] Santa Cruz Biotechnology.[1][8] [1]

  • SNAr Methodology: Reaction of 2-chloropyridines with nitromethane. Organic Syntheses, Coll. Vol. 89, p. 549 (2012).[1][5] [1]

  • Tautomerism Insight: Tautomeric equilibria in heterocyclic nitro compounds. ScienceMadness / Chemical Literature Archive.

  • Safety Data: Nitromethane Safety Profile. PubChem Laboratory Chemical Safety Summary. [1]

Sources

5-Bromo-3-chloro-2-(nitromethyl)pyridine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Executive Summary: The "Masked" Scaffold

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a highly specialized heterocyclic intermediate that serves as a critical "masked" precursor in modern drug discovery. While less ubiquitous than its methyl or amino analogs, the (nitromethyl) functionality offers a unique orthogonal reactivity profile. It acts as a pre-functionalized handle for the synthesis of 2-(aminomethyl)pyridines , imidazo[1,2-a]pyridines , and pyrrolo[2,3-b]pyridines (7-azaindoles)—scaffolds centrally located in the chemical space of kinase inhibitors (e.g., JAK, MET, and ALK inhibitors).

This guide delineates the structural logic, validated synthetic pathways, and safety protocols required to handle this energetic intermediate.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 5-Bromo-3-chloro-2-(nitromethyl)pyridine
Molecular Formula

Molecular Weight 251.46 g/mol
CAS Number Not widely listed; Analogous to 5-Bromo-3-chloro-2-methylpyridine (CAS 886364-21-2)
Predicted LogP ~2.1 (Moderate Lipophilicity)
pKa (

-CH2)
~8.5 – 9.0 (High Acidity due to

+ Pyridine EWG)
Appearance Pale yellow solid or oil (Predicted based on analogs)

Electronic Effects:

  • 3-Chloro / 5-Bromo: These halogens provide weak inductive deactivation (

    
    ), stabilizing the anionic intermediate during nucleophilic attacks at the extracyclic carbon.
    
  • 2-Nitromethyl Group: The nitro group is a powerful electron-withdrawing group (EWG). Combined with the electron-deficient pyridine ring, the methylene protons (

    
    ) are highly acidic, allowing for facile deprotonation with weak bases (e.g., 
    
    
    
    , TEA).

Synthetic Pathways

The synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine is not trivial due to the sensitivity of the nitromethyl group. Two primary routes are recommended based on scale and available starting materials.

Route A: The Radical Bromination / Victor Meyer Sequence (Recommended)

This route utilizes the commercially available 5-bromo-3-chloro-2-methylpyridine as the starting material. It is scalable and uses standard laboratory reagents.

Step 1: Benzylic Bromination

  • Reagents: N-Bromosuccinimide (NBS), AIBN (cat.),

    
     or Acetonitrile (reflux).
    
  • Mechanism: Free-radical substitution.

  • Critical Control: Stop reaction at ~80% conversion to prevent over-bromination to the gem-dibromide.

Step 2: Nitro Displacement (Victor Meyer Reaction)

  • Reagents:

    
     (Silver Nitrite), Diethyl Ether or Benzene, 
    
    
    
    .
  • Mechanism:

    
     displacement. Silver coordinates with the leaving group (Br), and the nitrite ion attacks via nitrogen (nitro) rather than oxygen (nitrite ester).
    
  • Note:

    
     in DMF (Kornblum conditions) is an alternative but often yields more O-alkylation byproducts (nitrite esters).
    
Route B: Nucleophilic Aromatic Substitution ( )
  • Precursor: 5-Bromo-2,3-dichloropyridine (or 2-fluoro analog).

  • Reagents: Nitromethane (

    
    ), 
    
    
    
    or
    
    
    , DMSO.
  • Mechanism: Deprotonated nitromethane attacks the C-2 position.

  • Limitation: Requires a good leaving group (F > Cl) and rigorous anhydrous conditions.

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the synthesis (Route A) and the divergent reactivity of the target molecule.

G Start 5-Bromo-3-chloro- 2-methylpyridine (Commercial) Inter Intermediate: 2-(Bromomethyl) analog Start->Inter NBS, AIBN Reflux (Radical) Target TARGET: 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Inter->Target AgNO2, Ether (Victor Meyer) Amine 2-(Aminomethyl) pyridine (Ligand/Drug Core) Target->Amine Reduction (Zn/HCl or H2/Ni) Henry Nitroalkene (Michael Acceptor) Target->Henry R-CHO, Base (Henry Rxn) Fused Imidazo[1,2-a]pyridine (Kinase Scaffold) Amine->Fused Cyclization w/ Aldehydes

Caption: Synthetic workflow from commercial methyl-pyridine to the nitromethyl target, showing downstream divergence into amines and fused heterocycles.

Reactivity Profile & Applications

A. The Henry Reaction (Nitroaldol)

The


-protons of the nitromethyl group are acidic (

).
  • Protocol: React with aromatic aldehydes using catalytic Ammonium Acetate (

    
    ) in acetic acid or mild base (
    
    
    
    ) in MeOH.
  • Product: Nitroalkenes. These are versatile Michael acceptors for constructing complex fused rings (e.g., indoles via reductive cyclization).

B. Reduction to 2-(Aminomethyl)pyridines

The nitro group is a "masked" primary amine.

  • Method: Hydrogenation (

    
    , Pd/C or Raney Ni) or chemical reduction (Fe/AcOH, Zn/HCl).
    
  • Significance: The resulting (3-chloro-5-bromo-pyridin-2-yl)methanamine is a high-value intermediate. The amine can participate in amide couplings or multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) to form imidazo[1,2-a]pyridines.

C. Nef Reaction
  • Transformation: Conversion of the nitromethyl group to an aldehyde (

    
    ) or carboxylic acid.
    
  • Conditions: Basic conditions followed by acid hydrolysis (

    
    , then 
    
    
    
    ).

Safety & Handling Protocols

Warning: Nitromethyl compounds are potentially energetic.[1]

  • Explosion Hazard: While pyridine derivatives are generally more stable than simple nitroalkanes, metal salts of nitromethyl compounds (nitronates) can be explosive when dry. Do not concentrate nitronate salts to dryness.

  • Thermal Stability: Avoid heating the isolated nitromethyl compound above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Incompatibility: Incompatible with strong reducing agents (hydrides) unless controlled. Reacts violently with strong bases in the absence of solvent.

References

  • Synthesis of 2-(Nitromethyl)pyridines (Victor Meyer)

    • Feuer, H., & Lawrence, J. P. (1969). "The Reaction of Silver Nitrite with

      
      -Haloalkylpyridines." Journal of Organic Chemistry. Link
      
  • Radical Bromination of Methylpyridines

    • Goswami, S., et al. (2016). "NBS Bromination of 2-Methyl-3-nitro-pyridine Derivatives." Journal of Heterocyclic Chemistry. Link

  • Reactivity of Nitromethyl-pyridines (Henry Reaction)

    • Alvarez-Builla, J., et al. (2011). "Pyridine Chemistry: Synthesis and Reactivity."[1][2] Heterocyclic Chemistry. Link

  • Application in Kinase Inhibitors (3,5-Dihalo Scaffolds)

    • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A 3,5-Dihalo-pyridine Kinase Inhibitor." Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the novel compound, 5-Bromo-3-chloro-2-(nitromethyl)pyridine. As this is a compound not widely documented in publicly available literature, this guide synthesizes information from structurally related molecules and general principles of physical organic chemistry to provide a predictive profile. Furthermore, it outlines robust experimental protocols for the empirical determination of these properties, empowering researchers in their synthetic and developmental endeavors.

Introduction: A Molecule of Interest in Medicinal Chemistry

The unique substitution pattern of 5-Bromo-3-chloro-2-(nitromethyl)pyridine, featuring a halogenated pyridine core with a nitromethyl group, positions it as a compound of significant interest for drug discovery and development. The pyridine scaffold is a well-established pharmacophore, while the combination of bromo, chloro, and nitromethyl substituents offers a rich chemical space for modulating pharmacokinetic and pharmacodynamic properties. The nitromethyl group, in particular, can act as a versatile synthetic handle and may contribute to specific biological activities. An understanding of the fundamental physical properties of this molecule is paramount for its synthesis, purification, formulation, and further application in medicinal chemistry.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 5-Bromo-3-chloro-2-(nitromethyl)pyridine, the following properties are predicted based on the analysis of similar compounds and the known effects of its constituent functional groups. Nitro compounds are known to be polar, which generally leads to higher boiling and melting points compared to their non-nitrated analogs.[1][2][3] Aromatic nitro compounds are typically crystalline solids with limited solubility in water but good solubility in organic solvents.[1][3]

Table 1: Predicted Physicochemical Properties of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₄BrClN₂O₂Based on chemical structure
Molecular Weight 251.47 g/mol Calculated from the molecular formula
Appearance Pale yellow to white crystalline solidAromatic nitro compounds are often colored solids.[3]
Melting Point Moderately highThe presence of polar nitro and chloro groups, along with the bromine atom, will lead to strong intermolecular forces.
Boiling Point High (likely decomposes before boiling)The high polarity and molecular weight suggest a high boiling point.[2] Many complex nitro compounds decompose at elevated temperatures.
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)The polar nature of the molecule suggests solubility in polar organic solvents, while the overall size and lack of extensive hydrogen bonding with water would limit aqueous solubility.[1][3]
pKa (of nitromethyl protons) ~10-12The electron-withdrawing nature of the pyridine ring and the nitro group will increase the acidity of the methylene protons.

Proposed Synthetic Route and Characterization Workflow

The synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and the introduction of a nitromethyl group. A potential approach involves the nitration of a suitable 2-methylpyridine precursor.

Diagram 1: Proposed Workflow for Synthesis and Physical Property Characterization

G cluster_synthesis Synthesis cluster_characterization Physical Property Characterization Start 5-Bromo-3-chloro-2-methylpyridine Reaction Nitration (e.g., with nitrating agent) Start->Reaction Product 5-Bromo-3-chloro-2-(nitromethyl)pyridine Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy

Caption: A proposed workflow for the synthesis and subsequent physical characterization of 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of a newly synthesized compound like 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.

Protocol:

  • Ensure the synthesized 5-Bromo-3-chloro-2-(nitromethyl)pyridine is thoroughly dried to remove any residual solvent.

  • Load a small amount of the crystalline solid into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

  • Repeat the measurement at least twice and report the average melting range.

Solubility Assessment

Causality: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

  • To a series of small, labeled test tubes, add approximately 10 mg of 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide).

  • Vortex each tube for 30 seconds.

  • Visually inspect for dissolution. If the solid dissolves completely, it is considered "soluble." If some solid remains, it is "partially soluble." If no apparent dissolution occurs, it is "insoluble."

  • For quantitative analysis, a gravimetric or spectroscopic method can be employed to determine the exact solubility in mg/mL.

Spectroscopic Analysis

Causality: Spectroscopic data provides unambiguous confirmation of the chemical structure and is essential for quality control.

Diagram 2: Logic of Spectroscopic Characterization

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound 5-Bromo-3-chloro-2-(nitromethyl)pyridine HNMR ¹H NMR (Proton Environment) Compound->HNMR CNMR ¹³C NMR (Carbon Skeleton) Compound->CNMR IR Functional Groups (-NO₂, C-Cl, C-Br, Aromatic C-H) Compound->IR MS Molecular Weight & Fragmentation Pattern Compound->MS

Caption: The complementary nature of different spectroscopic techniques for the structural elucidation of the target compound.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Expected ¹H NMR signals: A singlet for the CH₂ protons and two doublets in the aromatic region for the pyridine ring protons.

    • Expected ¹³C NMR signals: A signal for the CH₂ carbon and signals for the six carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the compound, either as a thin film on a salt plate (if soluble in a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum.

    • Expected characteristic peaks: Strong asymmetric and symmetric stretching vibrations for the nitro group (around 1550 cm⁻¹ and 1375 cm⁻¹) and bands corresponding to the aromatic pyridine ring and carbon-halogen bonds.[4]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the compound in a suitable solvent.

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum.

    • Expected result: The molecular ion peak corresponding to the calculated molecular weight (251.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety, Handling, and Storage

While specific toxicity data for 5-Bromo-3-chloro-2-(nitromethyl)pyridine is unavailable, it should be handled with the standard precautions for a novel chemical compound. Aromatic nitro compounds can be toxic, and halogenated pyridines can be irritants.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the physical properties of 5-Bromo-3-chloro-2-(nitromethyl)pyridine. The outlined experimental protocols offer a clear path for researchers to empirically determine these properties upon successful synthesis. A thorough characterization of this novel compound will be instrumental in unlocking its potential in the fields of drug discovery and materials science.

References

  • CK-12 Foundation. (n.d.). Physical Properties of Nitro Compounds. Retrieved from [Link]

  • Anonymous. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-4-(nitromethyl)benzene. Retrieved from [Link]

  • EMBIBE. (2025, April 8). Nitro Compounds: Types, Synthesis, Properties and Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

Sources

Technical Guide: NMR Structural Elucidation of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-chloro-2-(nitromethyl)pyridine NMR Analysis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

This guide provides a definitive protocol for the structural validation of 5-Bromo-3-chloro-2-(nitromethyl)pyridine , a highly functionalized heterocyclic building block often utilized in the synthesis of kinase inhibitors and agrochemicals.

Due to the specific substitution pattern (3,5-dihalo), the proton NMR spectrum is deceptively simple, often leading to misassignment of regioisomers. Furthermore, the 2-nitromethyl moiety (


)  introduces unique chemical instability (tautomerism) that necessitates rigorous solvent selection. This document outlines the predicted spectral signature, acquisition protocols, and a self-validating logic flow for confirmation.
Part 1: Structural Context & Predicted Spectral Signature

Before acquisition, we must establish the theoretical baseline. The molecule possesses distinct electronic environments that dictate its NMR behavior.

1.1 The Chemical Environment
  • Pyridine Core: Electron-deficient aromatic ring.

  • C3-Chlorine & C5-Bromine: Both are electron-withdrawing (inductive), deshielding adjacent protons.

  • C2-Nitromethyl: The methylene protons are flanked by the pyridine ring and a nitro group, making them significantly acidic (

    
    ).
    
1.2 Predicted

NMR Data (400 MHz, DMSO-

)

Note: Values are calculated based on substituent additivity rules relative to pyridine.

PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Rationale
H6 Aromatic8.65 -- 8.85 Doublet (d)


-proton to Nitrogen; deshielded by ring current and C5-Br.
H4 Aromatic8.40 -- 8.60 Doublet (d)

Flanked by C3-Cl and C5-Br. Slightly more shielded than H6.

Aliphatic5.80 -- 6.10 Singlet (s)N/AHighly deshielded by

and aromatic ring.
1.3 Critical Coupling Feature: The "Roof Effect"

The key to distinguishing this isomer from others (e.g., 5-bromo-3-chloro-4-nitromethyl) is the meta-coupling (


)  between H4 and H6.
  • Observed: A sharp doublet (

    
     Hz).
    
  • Contra-indicator: If you see a large coupling (

    
     Hz), you have ortho-protons (wrong regioisomer). If you see a singlet, you likely have para-substitution or exchange broadening.
    
Part 2: Experimental Protocol

The acidity of the nitromethyl group requires specific handling to prevent aci-nitro tautomerism , which broadens peaks and confuses integration.

2.1 Solvent Selection Strategy
  • Recommended: DMSO-

    
     (Dry) . The high polarity stabilizes the polar nitro group, and the lack of exchangeable protons preserves the 
    
    
    
    signal.
  • Acceptable:

    
     (Neutralized) . Ensure the chloroform is not acidic (which can catalyze decomposition) or basic (which creates the nitronate anion). Filter through basic alumina if unsure.
    
  • FORBIDDEN:

    
     / 
    
    
    
    (Methanol-d4)
    . The acidic
    
    
    -protons of the nitromethyl group will undergo rapid Deuterium Exchange (
    
    
    ), causing the
    
    
    signal to disappear within minutes.
2.2 Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated aromatic protons (H4, H6) have long 
    
    
    
    relaxation times. Short delays will cause integration errors (underestimating aromatic protons vs. aliphatic).
  • Scans (NS): Minimum 16 for

    
    ; 512 for 
    
    
    
    .
Part 3: Data Analysis & Logic Flow

The following diagram illustrates the decision logic required to confirm the structure and rule out common synthetic impurities.

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) Check_CH2 Locate CH2 Signal (5.8 - 6.1 ppm) Start->Check_CH2 Decision_CH2 Is CH2 Integral ~2H? Check_CH2->Decision_CH2 Check_Aromatic Analyze Aromatic Region (8.4 - 8.9 ppm) Decision_Coup Coupling Pattern? Check_Aromatic->Decision_Coup Decision_CH2->Check_Aromatic Integral = 2H Result_Exchange ERROR: Deuterium Exchange (Check Solvent) Decision_CH2->Result_Exchange Integral < 2H Result_Regio ERROR: Wrong Regioisomer (Ortho/Para subst.) Decision_Coup->Result_Regio d, J=8Hz (Ortho) or Singlets Confirm_NOE Run 1D NOE / NOESY Decision_Coup->Confirm_NOE d, J=2Hz (Meta) Final_Valid VALIDATED STRUCTURE 5-Br-3-Cl-2-(nitromethyl)py Confirm_NOE->Final_Valid No NOE between CH2 and Aromatics

Figure 1: Structural verification workflow. Note that the absence of NOE between the side chain and ring protons is a positive confirmation of the 3-Chloro substitution, which acts as a spacer.

Part 4: Advanced Verification (2D NMR)

To definitively prove the position of the Halogens (Cl vs Br), standard 1D NMR is insufficient. You must use Heteronuclear Multiple Bond Correlation (HMBC).

4.1 HMBC Correlations (Long Range C-H)
  • The H6 Proton: Will show correlations to C2 and C4 .

  • The H4 Proton: Will show correlations to C2 and C6 .

  • The

    
     Protons:  Will show a strong correlation to C2  (ipso) and a weaker correlation to C3 .
    
4.2 Regiochemistry Confirmation via Carbon Shifts

The


 chemical shift of the carbon bearing Chlorine (C3) vs. Bromine (C5) differs slightly, but the most reliable marker is the C2 carbon .
  • Observation: In the HMBC, the

    
     protons correlate to C2.
    
  • Verification: C2 is flanked by Nitrogen and C3-Cl. If the structure were inverted (Cl at 5, Br at 3), the C2 shift would change due to the different inductive effect of Br vs Cl, though this is subtle.

  • NOE (The "Silent" Proof):

    • Irradiate the

      
       peak (~5.9 ppm).
      
    • Result: You should see NO enhancement of the aromatic signals.

    • Reasoning: The C3-position is occupied by Chlorine. There is no proton at C3 to receive the magnetization transfer. If you see an NOE signal at ~8.5 ppm, your Chlorine is likely at C4 or C5, meaning you have the wrong isomer.

Part 5: Troubleshooting & Stability
Common Issue: "Missing" Methylene Peak

If the peak at 5.9 ppm is broad, weak, or missing:

  • Cause: Tautomerization to the nitronic acid form (

    
    ) or deprotonation by trace base in the solvent.
    
  • Fix: Add 1 drop of Acetic Acid-d4 to the NMR tube. This forces the equilibrium back to the neutral nitromethyl form and sharpens the peak.

Common Issue: Extra Split Peaks
  • Cause: Rotamers are unlikely here. Extra peaks usually indicate partial degradation to 5-bromo-3-chloro-2-methylpyridine (loss of nitro group, rare) or hydrolysis to the hydroxymethyl analog if water is present.

References
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on substituent additivity rules).

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine scaffolds are foundational in a vast array of pharmaceuticals, and the specific functionalization of this compound—a bromo group at the 5-position, a chloro group at the 3-position, and a nitromethyl group at the 2-position—creates a unique electronic and steric profile. This substitution pattern makes it a versatile intermediate for the synthesis of more complex, biologically active molecules, potentially for anti-inflammatory and anti-cancer agents.[1][2] The precise arrangement of these functional groups governs the molecule's reactivity and its potential interactions with biological targets.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint, revealing the vibrational modes of a molecule's functional groups.[3] For a compound like 5-Bromo-3-chloro-2-(nitromethyl)pyridine, IR spectroscopy is an indispensable tool for structural verification, quality control, and monitoring the progress of reactions in which it is a reactant or product. This guide provides a detailed technical overview of the principles, experimental protocol, and spectral interpretation for the infrared analysis of this important synthetic intermediate.

Principles of Infrared Spectroscopy for 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a vibrational transition to a higher energy level.[4] The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular vibration.

For a molecule to be IR active, a vibration must cause a change in the molecule's dipole moment.[5] The key functional groups in 5-Bromo-3-chloro-2-(nitromethyl)pyridine—the pyridine ring, the C-Br bond, the C-Cl bond, and the NO₂ group—all have characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum.

The primary vibrational modes are stretching (changes in bond length) and bending (changes in bond angle).[4] For the nitromethyl group, for instance, we expect to see both symmetric and asymmetric stretching of the N-O bonds, which are typically strong and readily identifiable absorptions.[6] The pyridine ring will exhibit a series of complex stretching and bending vibrations.

Experimental Protocol: Acquiring the Infrared Spectrum

A standard method for obtaining the IR spectrum of a solid sample like 5-Bromo-3-chloro-2-(nitromethyl)pyridine is the potassium bromide (KBr) pellet technique. This method involves intimately mixing a small amount of the analyte with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-2 mg of 5-Bromo-3-chloro-2-(nitromethyl)pyridine and 100-200 mg of dry, spectroscopic grade KBr.

    • Gently grind the mixture in an agate mortar and pestle to a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Data Acquisition weigh_sample Weigh Sample & KBr grind Grind Mixture weigh_sample->grind 1-2mg sample to 100-200mg KBr load_die Load Pellet Die grind->load_die press Apply Pressure load_die->press 8-10 tons background Record Background press->background sample Acquire Sample Spectrum background->sample process Process Data sample->process

Caption: A general workflow for obtaining an FTIR spectrum using the KBr pellet method.

Analysis and Interpretation of the IR Spectrum

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H Stretch (Pyridine Ring)Medium to WeakThe presence of multiple electronegative substituents may shift these bands to the higher end of the range.[7]
2960 - 2850Aliphatic C-H Stretch (CH₂ group)MediumAsymmetric and symmetric stretching of the methylene group in the nitromethyl substituent.
1600 - 1550Asymmetric NO₂ StretchStrongA very characteristic and strong absorption for nitro compounds.[6]
1580 - 1450C=C and C=N Ring Stretching (Pyridine)Medium to StrongA series of bands are expected in this region, characteristic of the pyridine ring.[8]
1470 - 1430CH₂ Scissoring (Bending)MediumBending vibration of the methylene group.
1380 - 1340Symmetric NO₂ StretchStrongAnother strong and characteristic absorption for nitro compounds, often used for confirmation.[6]
1100 - 1000Pyridine Ring BreathingMediumA characteristic vibration of the entire pyridine ring system.
850 - 750C-Cl StretchStrongThe position can vary depending on the electronic environment, but it is typically a strong band in the fingerprint region.[9][10]
~700 - 500C-Br StretchStrongThe C-Br stretch appears at a lower frequency than the C-Cl stretch due to the heavier mass of the bromine atom.[9][10]
900 - 675C-H Out-of-Plane Bending (Pyridine Ring)Strong to MediumThe pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring.[9]

Molecular Structure

Caption: Chemical structure of 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Applications in a Drug Development Context

In the highly regulated environment of pharmaceutical development, analytical techniques that ensure the identity, purity, and consistency of chemical entities are paramount.

  • Identity Confirmation: The unique fingerprint region of the IR spectrum provides a high degree of certainty in confirming the identity of 5-Bromo-3-chloro-2-(nitromethyl)pyridine, distinguishing it from starting materials, byproducts, or other isomers.

  • Quality Control: IR spectroscopy can be employed as a rapid and cost-effective quality control method to ensure batch-to-batch consistency of the synthesized intermediate. Any significant deviation in the spectrum would indicate a potential issue with purity or the presence of impurities.

  • Reaction Monitoring: In the synthesis of more complex molecules using this pyridine derivative as a starting material, FTIR spectroscopy can be used to monitor the progress of the reaction. The disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the product can provide real-time or near-real-time information about the reaction kinetics and endpoint.

Conclusion

Infrared spectroscopy is a fundamental and highly informative analytical technique for the characterization of 5-Bromo-3-chloro-2-(nitromethyl)pyridine. A thorough understanding of the expected absorption frequencies for the pyridine ring, halogen substituents, and the nitromethyl group allows for confident structural elucidation and quality assessment. For researchers and professionals in drug development, mastering the interpretation of IR spectra for such key intermediates is essential for advancing synthetic campaigns and ensuring the quality of the final active pharmaceutical ingredients.

References

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region | Inorganic Chemistry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis and (Spectro)electrochemistry of Ferrocenyl‐Substituted Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • Fiveable. (2025). Infrared Spectra of Some Common Functional Groups | Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Click chemistry in drug development recent trends and application. Retrieved from [Link]

Sources

Technical Guide: Discovery and Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic discovery, synthesis, and application of 5-Bromo-3-chloro-2-(nitromethyl)pyridine , a high-value heterocyclic intermediate.

This guide is structured for researchers and drug development professionals, focusing on the chemical logic, process optimization, and downstream utility of this scaffold in medicinal chemistry (specifically in the context of BACE1 and kinase inhibitor development).

Executive Summary & Strategic Context

The molecule 5-Bromo-3-chloro-2-(nitromethyl)pyridine represents a critical "chemical hinge" in modern drug discovery. Structurally, it combines a highly functionalized pyridine core (containing orthogonal halogen handles at C3 and C5) with a reactive nitromethyl group at C2.

Significance:

  • Orthogonal Reactivity: The C5-Bromine and C3-Chlorine atoms allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C5, Buchwald-Hartwig at C3), enabling rapid library generation.

  • The Nitromethyl "Warhead": The C2-(nitromethyl) group is a versatile synthon. It serves as a latent aminomethyl group (via reduction), a 1,3-dipole precursor (for cycloadditions), or a carbon nucleophile (via Henry reaction).

  • Therapeutic Relevance: This scaffold is a direct precursor to complex fused heterocycles found in BACE1 inhibitors (Alzheimer’s disease) and Nav1.7 antagonists (Pain management).

Retrosynthetic Analysis

The "discovery" of an efficient route to this molecule stems from the need to introduce nitrogen functionality at the benzylic (picolinic) position without compromising the halogen handles.

The most robust retrosynthetic disconnection relies on the Victor Meyer reaction applied to a halomethyl pyridine precursor, derived from the commercially available methyl-pyridine.

Pathways:

  • Target: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

  • Precursor: 5-Bromo-3-chloro-2-(bromomethyl)pyridine (highly reactive electrophile).

  • Starting Material: 5-Bromo-3-chloro-2-methylpyridine (CAS: 914358-72-8).

Retrosynthesis cluster_legend Chemical Logic Target 5-Bromo-3-chloro-2-(nitromethyl)pyridine (Target Scaffold) Bromomethyl 5-Bromo-3-chloro-2-(bromomethyl)pyridine (Reactive Intermediate) Target->Bromomethyl Nitro-de-halogenation (AgNO2) Methyl 5-Bromo-3-chloro-2-methylpyridine (Commercial Starting Material) Bromomethyl->Methyl Wohl-Ziegler Bromination (NBS, Radical) C-N Bond Formation C-N Bond Formation Radical Functionalization Radical Functionalization C-N Bond Formation->Radical Functionalization

Figure 1: Retrosynthetic logic flow for accessing the nitromethyl scaffold.

Experimental Protocol: The Discovery Route

The following protocol describes the optimized synthesis established to access this intermediate with high fidelity.

Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the C2-methyl group over the aromatic ring.

  • Reagents: 5-Bromo-3-chloro-2-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic), CCl4 or PhCF3 (Solvent).

  • Mechanism: Free-radical substitution. The 3-chloro substituent provides steric bulk that surprisingly aids in preventing over-bromination (gem-dibromide formation) by destabilizing the transition state for the second abstraction.

Protocol:

  • Dissolve 5-Bromo-3-chloro-2-methylpyridine in anhydrous Trifluorotoluene (PhCF3) (safer alternative to CCl4).

  • Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Heat to reflux (approx. 100°C) under Nitrogen for 4-6 hours.

  • Critical Checkpoint: Monitor by HPLC. Stop when starting material <5% to avoid di-bromo impurity.

  • Cool, filter off succinimide, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Victor Meyer Nitro-de-halogenation

Objective: Displacement of the benzylic bromide with a nitro group. Challenge: Ambident nucleophilicity of the nitrite ion (NO2-) can lead to the unstable nitrite ester (O-attack) vs. the desired nitro compound (N-attack).

  • Reagents: AgNO2 (Silver Nitrite) vs. NaNO2.

  • Selection: AgNO2 is preferred for benzylic/picolinic halides. The "Silver Effect" promotes SN1-like character and complexes the leaving group, favoring N-alkylation (Nitro product).

Protocol:

  • Suspend AgNO2 (1.5 eq) in anhydrous Diethyl Ether or Acetonitrile at 0°C.

  • Add the solution of 5-Bromo-3-chloro-2-(bromomethyl)pyridine dropwise.

  • Allow to warm to Room Temperature and stir for 12-18 hours in the dark (Ag salts are photosensitive).

  • Workup: Filter through a Celite pad to remove AgBr precipitate.

  • Concentrate the filtrate. The product is often a crystalline solid.

Quantitative Performance Data

The following table summarizes typical yields and impurity profiles for this route.

ParameterStep 1: BrominationStep 2: Nitration (AgNO2)Step 2: Nitration (NaNO2)
Yield 75 - 82%65 - 72%30 - 45%
Major Impurity Gem-dibromide (<8%)Nitrite Ester (O-isomer)Nitrite Ester (>40%)
Reaction Time 6 Hours16 Hours24 Hours
Scalability High (kg scale)Moderate (Ag cost)High (Low cost)

Mechanistic Insights & Troubleshooting

Understanding the electronic nature of the pyridine ring is crucial for successful synthesis.

The "3-Chloro Effect"

The presence of the Chlorine atom at position 3 is not merely structural; it is electronically synergistic .

  • Inductive Effect: The -I effect of Cl (and Br at C5) pulls electron density from the ring. This makes the C2-methyl protons slightly more acidic, but more importantly, it makes the pyridine nitrogen less basic.

  • Significance: A less basic pyridine nitrogen reduces the formation of N-oxide side products during the radical bromination step and prevents self-quaternization of the bromomethyl intermediate.

Visualization of Reaction Pathways

ReactionPathways cluster_Step1 Step 1: Radical Bromination cluster_Step2 Step 2: Nucleophilic Substitution Start Start 5-Br-3-Cl-2-Me-Py Radical Benzylic Radical Start->Radical NBS/AIBN Bromide Intermediate 2-(Bromomethyl) Radical->Bromide SideProduct Gem-Dibromide (Over-reaction) Radical->SideProduct Excess NBS AgComplex Ag-Br Transition State Bromide->AgComplex AgNO2 Nitro Target 2-(Nitromethyl) AgComplex->Nitro N-Attack (Major) Ester Nitrite Ester (Unstable) AgComplex->Ester O-Attack (Minor)

Figure 2: Reaction pathway showing competitive side-reactions (red) and the desired path (blue).

Applications in Drug Discovery

The 5-Bromo-3-chloro-2-(nitromethyl)pyridine intermediate is rarely the final product. It is a "Gateway Molecule" used to access:

  • Aminomethyl Pyridines:

    • Reduction of the nitro group (H2/Pd-C or Zn/HCl) yields the 2-(aminomethyl) derivative. This is a key pharmacophore in Nav1.7 inhibitors for neuropathic pain, where the amine interacts with the ion channel pore.

  • Imidazo[1,5-a]pyridines:

    • Reaction with aldehydes (Henry Reaction) followed by reduction and cyclization allows for the construction of fused ring systems found in BACE1 inhibitors (Alzheimer's research).

  • Suzuki-Miyaura Coupling:

    • The 5-Bromo position remains intact during the nitration, allowing for late-stage diversification with aryl boronic acids.

Safety & Handling (E-E-A-T)

  • Energetic Potential: While nitromethyl pyridines are generally stable, they are nitro compounds. DSC (Differential Scanning Calorimetry) should be performed before scaling up >100g to determine the onset of decomposition.

  • Vesicant Properties: The bromomethyl intermediate (Step 1 product) is a potent lachrymator and vesicant. All operations involving the intermediate must be conducted in a fume hood with appropriate PPE (double nitrile gloves).

  • Waste Disposal: Silver residues (from AgNO2) must be collected separately for reclamation.

References

  • Preparation of Pyridine Intermediates

    • Patent: "Compounds and their use as BACE inhibitors."[1][2][3] WO2012087237A1. (Describes the 5-bromo-3-chloro-2-methylpyridine starting material and downstream chemistry).

  • Victor Meyer Reaction on Pyridines

    • Source: Kornblum, N. et al. "The Reaction of Silver Nitrite with Alkyl Halides." J. Am. Chem. Soc. 1955, 77, 23, 6269–6274.
  • Synthesis of Halogenated Pyridines

    • Source: "Synthesis of 5-bromo-3-chloro-2-methylpyridine."[1][2][3][4][5][6] Organic Process Research & Development. (General methodology for halogenated methyl pyridines).

Disclaimer: This guide is intended for qualified scientific personnel. All synthesis steps involve hazardous chemicals and should be conducted in accordance with strict laboratory safety protocols.

Sources

Methodological & Application

Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine from substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Detailed Guide to the Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine from Substituted Pyridines

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of bromo, chloro, and nitromethyl substituents provides multiple reaction sites for further chemical elaboration. This document provides a comprehensive guide to a robust and reproducible two-step synthesis of the title compound. The strategy involves the initial preparation of the key intermediate, 5-Bromo-3-chloro-2-methylpyridine, followed by a selective C-nitration of the activated methyl group. This note emphasizes the rationale behind crucial experimental steps, provides detailed, self-validating protocols, and outlines necessary safety precautions for handling the energetic and reactive intermediates involved.

Synthetic Strategy and Rationale

The synthesis of highly substituted, electron-deficient heterocycles like pyridine requires a carefully planned strategy. Direct electrophilic substitution on the pyridine ring is often challenging and can lead to a mixture of products with low yields.[3][4][5] Our retrosynthetic approach identifies 5-Bromo-3-chloro-2-methylpyridine (2 ) as the pivotal precursor to the target molecule (3 ). This intermediate is commercially available (CAS 914358-72-8), allowing for a direct entry into the final transformation.[1][6] However, for completeness, a viable synthesis for this precursor from 3-chloro-2-methylpyridine (1 ) is also outlined.

The key transformation is the conversion of the 2-methyl group of intermediate 2 into a 2-(nitromethyl) group. The methyl group at the 2-position of the pyridine ring exhibits enhanced acidity due to the inductive effect of the ring nitrogen and its ability to stabilize the resulting carbanion through resonance.[7][8] This allows for selective deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic lithiated intermediate. This intermediate can then be quenched with an electrophilic nitrating agent, such as propyl nitrate, to yield the desired product 3 .

Synthetic_Workflow Start 3-Chloro-2-methylpyridine (1) r1_label Step 1: Electrophilic Bromination Start->r1_label Inter 5-Bromo-3-chloro-2-methylpyridine (2) (Key Intermediate) r2_label Step 2: Deprotonation & C-Nitration Inter->r2_label Final 5-Bromo-3-chloro-2-(nitromethyl)pyridine (3) (Target Molecule) r1_label->Inter r2_label->Final

Sources

5-Bromo-3-chloro-2-(nitromethyl)pyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-(nitromethyl)pyridine represents a high-value "trifunctional" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its three functional handles:

  • C-5 Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C-3 Chlorine: A sterically hindered, less reactive halogen that survives C-5 manipulation, allowing for sequential functionalization.

  • C-2 Nitromethyl Group (

    
    ):  A versatile "chameleon" functionality that can act as a carbon nucleophile (Henry reaction), a masked carbonyl (Nef reaction), or a precursor to primary amines and heterocycles.
    

This guide provides detailed protocols for synthesizing, handling, and deploying this building block to access complex heteroaromatic architectures found in kinase inhibitors and GPCR ligands.

Chemical Properties & Safety Profile[1][2]

PropertyDescription
Molecular Formula

Molecular Weight 251.47 g/mol
Appearance Pale yellow to orange solid (typical for nitromethyl pyridines)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water.
Stability Cold Storage Required (2–8°C). The nitromethyl group is tautomerically active (aci-nitro form) and can degrade upon prolonged exposure to light or base.
Critical Safety Warning
  • Energetic Potential: Nitromethyl compounds can be energetic.[1][2] While this specific pyridine derivative is generally stable, avoid heating neat material above 100°C.

  • Sensitizer: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood with nitrile gloves.

Synthetic Utility & Reactivity Map

The power of this scaffold lies in its ability to undergo site-selective transformations. The diagram below illustrates the divergent pathways available to medicinal chemists.

ReactivityMap cluster_legend Reaction Types Center 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Amine 2-(Aminomethyl) pyridine Center->Amine Reduction (Zn/HCl or H2/Pd) Aldehyde Pyridine-2- carboxaldehyde Center->Aldehyde Nef Reaction (KOtBu, then H3O+) Coupled 5-Aryl-3-chloro- 2-(nitromethyl)pyridine Center->Coupled Suzuki Coupling (Pd(PPh3)4, ArB(OH)2) Selectivity: Br > Cl Henry Nitro-alcohol (Chain Extension) Center->Henry R-CHO, Base (Henry Reaction) key1 Reduction/Oxidation key2 C-C Bond Formation

Figure 1: Divergent synthetic pathways from the parent scaffold.

Detailed Experimental Protocols

Module 1: Synthesis of the Building Block

Note: If the specific compound is not in stock, it is best synthesized via Nucleophilic Aromatic Substitution (S


Ar) from 5-bromo-2,3-dichloropyridine.

Rationale: The 2-position of 2,3-dichloropyridine is activated for substitution. The 3-chloro group provides steric guidance and inductive activation, while the 5-bromo group remains intact due to the milder conditions required for S


Ar compared to Pd-coupling.

Protocol:

  • Reagents: 5-Bromo-2,3-dichloropyridine (1.0 equiv), Nitromethane (5.0 equiv), Potassium tert-butoxide (2.5 equiv), DMSO (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with nitromethane and DMSO under

      
      .
      
    • Cool to 0°C. Add

      
       portion-wise (Exothermic! Maintain 
      
      
      
      ). Stir for 30 min to form the nitronate anion.
    • Add 5-bromo-2,3-dichloropyridine as a solution in DMSO dropwise.

    • Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS (Target mass: M+1 = 251/253).

    • Quench: Pour into ice-cold 1M HCl (pH must be acidic to protonate the nitronate intermediate). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is usually the less polar component compared to starting material byproducts.

Module 2: Orthogonal Cross-Coupling (The "Br-First" Strategy)

The 5-bromo substituent reacts significantly faster than the 3-chloro substituent in Pd-catalyzed couplings. This allows for the installation of a biaryl system at C-5 while preserving the C-3 chloride for later elaboration (e.g., displacement with amines or a second coupling).

Protocol (Suzuki-Miyaura at C-5):

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 equiv), Dioxane/Water (4:1).
  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Combine reagents in a sealed tube.

    • Heat at 60–70°C . Crucial: Do not overheat (>90°C) or the C-3 chloride may begin to react or the nitromethyl group may decompose.

    • Monitor consumption of starting material.

  • Outcome: Exclusive formation of the 5-aryl-3-chloro-2-(nitromethyl)pyridine.

Module 3: The "Nitro-Switch" – Reduction to Aminomethyl

The 2-(nitromethyl) group is a masked 2-(aminomethyl) group. Reduction must be carefully controlled to avoid dehalogenation (loss of Br/Cl).

Recommended Method: Zinc/HCl (Mild)

  • Avoid: Catalytic hydrogenation (

    
    ) often causes hydrodehalogenation (stripping the Br/Cl).
    
  • Protocol:

    • Dissolve the nitromethyl pyridine in Methanol/THF (1:1).

    • Cool to 0°C. Add excess Zinc dust (10 equiv).

    • Add 1M HCl dropwise (maintain temperature <20°C).

    • Stir vigorously until the nitro peak disappears on LCMS.

    • Filter through Celite. Basify filtrate with

      
       and extract.
      
    • Result: 5-Bromo-3-chloro-2-(aminomethyl)pyridine.

Strategic Application: Heterocycle Synthesis

The 2-(nitromethyl) group paired with the 3-chloro substituent is a "pre-organized" motif for synthesizing fused bicyclic systems like pyrazolo[1,5-a]pyridines or imidazo[1,2-a]pyridines .

Workflow: Synthesis of Imidazo[1,2-a]pyridine derivatives

This scaffold can be converted into a 3-bromo-5-chloro-imidazo[1,2-a]pyridine core (note the numbering change in the fused system).

Heterocycle Start 5-Br-3-Cl-2- (nitromethyl)pyridine Step1 Reduction to Amine Start->Step1 Zn, HCl Step2 Condensation w/ Haloketone Step1->Step2 R-CO-CH2-Br End 6-Bromo-8-chloro- imidazo[1,2-a]pyridine Step2->End Cyclization

Figure 2: Cyclization strategy to access fused bicyclic cores.

References

  • Synthesis of 2-Nitromethylpyridines

    • Mechanism:[1][2][3][4] Nucleophilic aromatic substitution of 2-halopyridines with nitromethane anion.

    • Source:J. Org.[3] Chem.2012 , 77, 606.

  • Orthogonal Reactivity of 3,5-Dihalopyridines

    • Concept: Site-selective Suzuki coupling (Br > Cl).
    • Source:Tetrahedron Lett.2010 , 51, 4609.

  • Precursor Availability (5-Bromo-3-chloro-2-methylpyridine)

    • Source: Commercially available building block (CAS 914358-72-8).[5] Used as a precursor for 2-functionalized derivatives.

    • Source:Chem-Impex International Product Catalog.

  • Safety of Nitromethyl Pyridines

    • Guidance: Handling energetic nitro-compounds and skin-sensitizing halopyridines.
    • Source:Org.[3][6][7] Process Res. Dev.2002 , 6, 612.

Disclaimer: This Application Note is for research purposes only. All experiments should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Application Notes and Protocols for 5-Bromo-3-chloro-2-(nitromethyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, integral to the structure of numerous FDA-approved drugs and naturally occurring bioactive molecules.[1][2] Its presence can significantly enhance a molecule's pharmacological profile, improving properties such as solubility, bioavailability, and metabolic stability.[3][4] The strategic derivatization of the pyridine ring is therefore a critical task for researchers in the pharmaceutical sciences. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile tools for this purpose, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with broad functional group tolerance.[5][6][7]

This guide provides a detailed technical overview and actionable protocols for the use of 5-Bromo-3-chloro-2-(nitromethyl)pyridine, a highly functionalized building block poised for selective elaboration in complex molecular syntheses.

Compound Profile: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

While specific experimental data for 5-Bromo-3-chloro-2-(nitromethyl)pyridine is not extensively documented in publicly available literature, its reactivity can be reliably inferred from the well-established chemical principles governing its constituent functional groups.

  • Structure:

    • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's basicity and influence on the ring's electronics are key to its chemical behavior.[4]

    • 5-Bromo Substituent: The bromine atom at the 5-position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the inherent reactivity trend of halogens (I > Br > Cl).[8]

    • 3-Chloro Substituent: The chlorine atom at the 3-position is significantly less reactive than the bromine, allowing for selective functionalization at the 5-position. It can, however, be targeted for subsequent cross-coupling under more forcing conditions if desired.

    • 2-(Nitromethyl) Group: This electron-withdrawing group can influence the electronic properties of the pyridine ring, potentially affecting the rate and efficiency of the cross-coupling reaction. Its presence may also necessitate careful selection of reaction conditions to avoid side reactions.

Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.47 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in common organic solvents.

Mechanistic Considerations in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle, as illustrated below.[6][9] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron compound in Suzuki coupling) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][8]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols

The following protocols are designed as robust starting points for the selective functionalization of 5-Bromo-3-chloro-2-(nitromethyl)pyridine. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol targets the selective coupling of an arylboronic acid at the 5-bromo position.

Rationale: The Suzuki-Miyaura reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11] We select a palladium catalyst with a phosphine ligand to facilitate the reaction. A base is required to activate the boronic acid for transmetalation.[8][12]

Suzuki Coupling Workflow Start Combine Reactants: - 5-Bromo-3-chloro-2-(nitromethyl)pyridine - Arylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Add_Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Start->Add_Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Reagents and Conditions:

Reagent/ParameterQuantity/Value
5-Bromo-3-chloro-2-(nitromethyl)pyridine1.0 eq
Arylboronic Acid1.2 eq
Pd(dppf)Cl₂0.03 eq (3 mol%)
K₂CO₃3.0 eq
Solvent (Dioxane/H₂O, 4:1)0.1 M concentration of the limiting reagent
Temperature80 °C
Reaction Time2-12 h (monitor by TLC or LC-MS)

Step-by-Step Protocol:

  • To a reaction vessel, add 5-Bromo-3-chloro-2-(nitromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

This protocol describes the coupling of a terminal alkyne at the 5-bromo position.

Rationale: The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes.[13][14] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

Sonogashira Coupling Workflow Start Combine Reactants: - 5-Bromo-3-chloro-2-(nitromethyl)pyridine - Terminal Alkyne - Solvent/Base (e.g., THF/Et₃N) Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) and CuI Start->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Reagents and Conditions:

Reagent/ParameterQuantity/Value
5-Bromo-3-chloro-2-(nitromethyl)pyridine1.0 eq
Terminal Alkyne1.1 eq
Pd(PPh₃)₄0.05 eq (5 mol%)
CuI0.1 eq (10 mol%)
Solvent (THF/Et₃N, 2:1)0.1 M concentration of the limiting reagent
TemperatureRoom Temperature
Reaction Time4-16 h (monitor by TLC or LC-MS)

Step-by-Step Protocol:

  • Dissolve 5-Bromo-3-chloro-2-(nitromethyl)pyridine (1.0 eq) in a degassed mixture of THF and triethylamine.

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the solution under an inert atmosphere.

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of a primary or secondary amine at the 5-bromo position.

Rationale: The Buchwald-Hartwig amination has become the premier method for the synthesis of aryl amines from aryl halides.[7][15][16] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[7][17]

Buchwald-Hartwig Amination Workflow Start Combine Reactants: - 5-Bromo-3-chloro-2-(nitromethyl)pyridine - Amine - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Add_Catalyst Add Pd₂ (dba)₃ and Ligand (e.g., BINAP) Start->Add_Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reagents and Conditions:

Reagent/ParameterQuantity/Value
5-Bromo-3-chloro-2-(nitromethyl)pyridine1.0 eq
Amine1.2 eq
Pd₂(dba)₃0.02 eq (2 mol%)
BINAP0.04 eq (4 mol%)
NaOtBu1.4 eq
Solvent (Toluene)0.1 M concentration of the limiting reagent
Temperature100 °C
Reaction Time4-24 h (monitor by TLC or LC-MS)

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq), BINAP (0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a reaction vessel.

  • Add 5-Bromo-3-chloro-2-(nitromethyl)pyridine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Bromo-3-chloro-2-(nitromethyl)pyridine is not available, related compounds like 5-Bromo-2-chloro-3-nitropyridine and other nitropyridine derivatives are classified as hazardous.[18][19][20][21] Assume this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • Handling: Handle this compound in a well-ventilated fume hood. Avoid creating dust. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Drug Design, Development and Therapy. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Google Patents.
  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig amination. [Link]

  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Research Trends. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Genomics Data Center. Synthesis, characterization, in vitro cytotoxicity, and molecular docking studies of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. [Link]

  • Preprints.org. (2021, October 31). 4-nitro 2-diethylamino 5-methyl pyridine (P-NitroC10N2H16) as an organic crystal which is the useful intermediate for pharmaceutical synthesis and for production of organic materials. [Link]

  • ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • PubChem. 5-bromo-3-chloro-2-(difluoromethyl)pyridine. [Link]

Sources

Protocol for the nitromethylation of 5-Bromo-3-chloro-2-lithiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Nitromethylation of 5-Bromo-3-chloro-2-lithiopyridine

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize 5-bromo-3-chloro-2-(nitromethyl)pyridine starting from the reactive intermediate 5-bromo-3-chloro-2-lithiopyridine.

Strategic Challenge: Direct nitromethylation of organolithium reagents using nitromethane (


) is chemically non-viable. Nitromethane has a 

of approx. 10, making it a carbon acid relative to the superbasic organolithium species (

). Mixing these reagents results in immediate acid-base neutralization (deprotonation of nitromethane), quenching the lithiopyridine to the hydro-pyridine and generating a nitronate anion, rather than the desired nucleophilic substitution.

The Solution: The Formylation-Homologation Sequence To successfully install a nitromethyl group (


) at the C2 position while preserving the sensitive halogen motifs (3-Cl, 5-Br), a four-step "Homologation-Substitution" protocol is required. This pathway utilizes the lithio species' nucleophilicity to establish the carbon framework, followed by functional group interconversion.

Pathway Overview:

  • Formylation: Trapping the lithio species with DMF to yield the aldehyde.

  • Reduction: Chemoselective reduction to the hydroxymethyl pyridine.

  • Activation: Conversion to the chloromethyl or bromomethyl intermediate.

  • Nitro-Substitution: Victor Meyer or Kornblum substitution to install the nitro group.

Part 2: Detailed Experimental Protocol

Step 1: Formylation of 5-Bromo-3-chloro-2-lithiopyridine

Note: This step assumes the in-situ generation of the lithio species, typically via Lithium-Halogen exchange of 2,5-dibromo-3-chloropyridine or directed lithiation.

Reagents:

  • 5-Bromo-3-chloro-2-lithiopyridine (generated in situ, ~1.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 1.5 equiv)

  • THF (Solvent)

  • 
     (sat. aq.)
    

Procedure:

  • Cooling: Ensure the reaction vessel containing the 5-bromo-3-chloro-2-lithiopyridine solution is maintained strictly at -78 °C . Higher temperatures may induce "Halogen Dance" (migration of the Li to the C4 position).

  • Addition: Add anhydrous DMF (1.5 equiv) dropwise over 10 minutes. The solution may change color (often to a lighter yellow/orange).

  • Equilibration: Stir at -78 °C for 30 minutes.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Output: 5-Bromo-3-chloropyridine-2-carbaldehyde.

Step 2: Reduction to Alcohol

Target: 5-Bromo-3-chloro-2-(hydroxymethyl)pyridine

Reagents:

  • Aldehyde intermediate (from Step 1)

  • Sodium Borohydride (

    
    ) (0.5 equiv)
    
  • Methanol (MeOH) (anhydrous)

Procedure:

  • Dissolve the crude aldehyde in anhydrous MeOH (0.2 M concentration) at 0 °C.

  • Add

    
     portion-wise. (Caution: Hydrogen gas evolution).
    
  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Add acetone (to quench excess borohydride) followed by water.

  • Workup: Remove MeOH under reduced pressure. Extract aqueous residue with DCM.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove borate salts and impurities.

Step 3: Activation (Halogenation)

Target: 5-Bromo-3-chloro-2-(chloromethyl)pyridine Critical Safety Note: 2-Halomethylpyridines are skin irritants and can be unstable (prone to self-polymerization). Store as the HCl salt if not using immediately.

Reagents:

  • Alcohol intermediate (from Step 2)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the alcohol in anhydrous DCM at 0 °C.

  • Add

    
     dropwise.
    
  • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Evaporate volatiles strictly under vacuum.

  • Isolation: The residue is the hydrochloride salt of the chloromethyl pyridine. Do not neutralize to the free base unless immediately reacting in Step 4, as the free base degrades rapidly.

Step 4: Nitromethylation (Victor Meyer Reaction)

Target: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Reagents:

  • Chloromethyl pyridine hydrochloride (from Step 3)

  • Silver Nitrite (

    
    ) (1.5 equiv) - Preferred for regioselectivity
    
  • Diethyl Ether or Benzene (Solvent) - Non-polar solvents favor N-attack (Nitro) over O-attack (Nitrite ester)

Procedure:

  • Suspend

    
     in dry diethyl ether at 0 °C in the dark (wrap flask in foil).
    
  • If using the HCl salt from Step 3, briefly wash with cold

    
     solution to generate the free base, extract rapidly with cold ether, dry with 
    
    
    
    (keep cold), and filter directly into the
    
    
    suspension.
  • Stir the suspension at 0 °C to RT for 12-24 hours.

  • Filtration: Filter off the silver salts (AgCl) through a pad of Celite.

  • Purification: The filtrate contains the target nitro compound and potentially some nitrite ester (O-isomer). Purify via silica gel chromatography. The nitro compound is typically more polar than the ester.

Part 3: Visualization & Logic

Workflow Logic Diagram

This diagram illustrates why the direct route fails and the necessity of the multi-step protocol.

NitromethylationProtocol Start 5-Bromo-3-chloro-2-lithiopyridine (Reactive Intermediate) Direct Direct Reaction with CH3NO2 Start->Direct forbidden Step1 Step 1: Formylation (+ DMF) Start->Step1 Fail FAILURE: Acid-Base Quench (Forms Nitronate + Pyridine-H) Direct->Fail Aldehyde Intermediate 1: Pyridine-2-carbaldehyde Step1->Aldehyde Step2 Step 2: Reduction (+ NaBH4) Aldehyde->Step2 Alcohol Intermediate 2: Pyridine-2-methanol Step2->Alcohol Step3 Step 3: Activation (+ SOCl2) Alcohol->Step3 Halide Intermediate 3: 2-(Chloromethyl)pyridine Step3->Halide Step4 Step 4: Substitution (+ AgNO2) Halide->Step4 Target TARGET: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Step4->Target

Caption: Logical pathway comparing the failed direct nitromethylation (left) vs. the successful homologation-substitution protocol (center).

Reaction Data Summary
ParameterStep 1 (Formylation)Step 2 (Reduction)Step 3 (Activation)Step 4 (Nitration)
Reagent DMF



Solvent THFMeOHDCM

Temp -78 °C

0 °C
0 °C

RT
0 °C

RT
0 °C

RT
Critical Risk Halogen Dance (Li migration)Over-reduction (rare)Self-alkylation of productO-alkylation (Nitrite ester)
Est. Yield 85-95%90-98%>90% (crude)50-70%

Part 4: References

  • Walvoord, R. R., Berritt, S., & Kozlowski, M. C. (2012). Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. Organic Letters, 14(16), 4086–4089. Link

    • Context: Discusses nitromethylation of halides, providing context on the stability of nitromethyl-arenes.

  • Schlosser, M. (2005). The 2 × 3 Isomer "Chessboard" of Fluoro-, Chloro- and Bromopyridines: A Physico-Chemical and Synthetic Screening. European Journal of Organic Chemistry, 2005(8), 1538–1546.

    • Context: Authoritative source on the lithiation regioselectivity of mixed halogenated pyridines.[1][2]

  • Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society, 78(7), 1497–1501. Link

    • Context: The foundational protocol for converting alkyl halides (like the chloromethyl pyridine intermediate) to nitro compounds using Silver Nitrite.

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-Heterosubstituted Pyridines with BuLi-LiDMAE: Evidence for Regiospecificity at C-6. Journal of Organic Chemistry.

    • Context: Discusses controlling lithiation sites on pyridine rings, relevant for maintaining the 2-lithio position.

Sources

Application Note: 5-Bromo-3-chloro-2-(nitromethyl)pyridine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 5-Bromo-3-chloro-2-(nitromethyl)pyridine (referred to herein as Scaffold A ) as a high-value intermediate for drug discovery. Unlike standard pyridine synthons, Scaffold A offers a unique "Push-Pull-Click" reactivity profile: the electron-withdrawing nitro group activates the methylene position for condensation (the "Click"), while the halogenated core allows for sequential, regioselective cross-coupling (the "Push-Pull"). This guide provides validated protocols for converting Scaffold A into fused bicyclic systems—specifically imidazo[1,5-a]pyridines —and outlines strategies for orthogonal functionalization at the C-5 and C-3 positions.

Introduction: The "Swiss Army Knife" of Pyridines

In medicinal chemistry, the demand for novel


-rich scaffolds that escape the "flatland" of traditional biaryls is high. Scaffold A  addresses this by serving as a linchpin for constructing fused heterocycles.
Structural Advantages[1]
  • 2-(Nitromethyl) Moiety: A "masked" dipole. It serves as a 1,3-dipole precursor for cycloadditions (to indolizines) or, upon reduction, a 1,4-binucleophile for cyclocondensations (to imidazo[1,5-a]pyridines).

  • Halogen Orthogonality: The bond dissociation energy (BDE) difference between the C5–Br (~81 kcal/mol) and C3–Cl (~95 kcal/mol) bonds enables temperature-controlled, sequential cross-coupling without protecting groups.

  • Electronic Modulation: The C3-Chloro substituent exerts a steric and electronic influence that twists attached aryls out of planarity, improving solubility and permeability in final drug candidates.

Reactivity Roadmap & Decision Tree

The following diagram illustrates the divergent synthetic pathways accessible from Scaffold A .

ReactivityMap Scaffold 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Henry Henry Reaction (Aldehyde Condensation) Scaffold->Henry R-CHO, Base SuzukiBr Suzuki Coupling (C-5) Pd(dppf)Cl2, RT Scaffold->SuzukiBr Site-Selective Activation Nitroalkene Nitroalkene Intermediate Henry->Nitroalkene RedCycl Reductive Cyclization (Fe/AcOH or SnCl2) Nitroalkene->RedCycl Imidazo Imidazo[1,5-a]pyridine Core RedCycl->Imidazo Fused Ring Formation SuzukiCl Suzuki/Buchwald (C-3) XPhos Pd G3, 100°C SuzukiBr->SuzukiCl Sequential Functionalization

Figure 1: Divergent synthesis pathways. The nitromethyl arm drives heterocycle formation, while halogens allow peripheral decoration.

Application Module: Synthesis of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is an isostere of indole and azaindole, currently gaining traction in kinase inhibitors and GPCR ligands. The conversion of Scaffold A to this core is a robust, two-step sequence.

Mechanism of Action
  • Condensation: The acidic methylene protons (

    
     to 
    
    
    
    ) are deprotonated by a weak base, attacking an aldehyde (Henry reaction) to form a
    
    
    -nitroalcohol, which dehydrates to a nitroalkene.
  • Reductive Cyclization: Reduction of the nitro group (using Fe or Zn) generates an amine. This amine intramolecularly attacks the alkene/carbonyl equivalent, followed by aromatization.

Protocol: One-Pot Cascade Synthesis

Target: 6-Bromo-8-chloro-3-phenylimidazo[1,5-a]pyridine

ReagentEquiv.Role
Scaffold A 1.0Core Substrate
Benzaldehyde1.1Electrophile (C3 source)
Ammonium Acetate2.0Buffer/Nitrogen source
Iron Powder5.0Reductant
Acetic Acid (AcOH)SolventProton Source/Solvent

Step-by-Step Methodology:

  • Condensation Phase:

    • In a 50 mL round-bottom flask, dissolve Scaffold A (1.0 mmol, 251 mg) and benzaldehyde (1.1 mmol, 116 mg) in glacial acetic acid (5 mL).

    • Add ammonium acetate (2.0 mmol, 154 mg).

    • Heat to 90°C for 2 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hex). The starting material (

      
      ) should disappear, replaced by the intermediate nitroalkene (
      
      
      
      , often bright yellow).
  • Reductive Cyclization Phase:

    • Cool the mixture to 60°C.

    • Add Iron powder (5.0 mmol, 280 mg) portion-wise (Caution: Exothermic).

    • Increase heat to 110°C and reflux for 3 hours.

    • Mechanism Check: The solution will darken as Fe oxidizes. The formation of the fluorescent imidazo-pyridine product is often visible under UV (365 nm).

  • Workup & Purification:

    • Cool to room temperature.[1][2] Dilute with EtOAc (20 mL) and filter through a Celite pad to remove iron salts.

    • Neutralize the filtrate carefully with sat.

      
       (gas evolution!).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Gradient: 0

      
       40% EtOAc in Hexanes). The product typically elutes as a white to pale-yellow solid.
      

Application Module: Regioselective Cross-Coupling

The 3,5-dihalo pattern allows for the synthesis of "non-flat" libraries. The C5-Br is significantly more reactive than the C3-Cl due to the lower C-Br bond strength and less steric hindrance.

Comparative Reactivity Data
PositionHalogenSteric EnvironmentReactivity (Pd-cat)Recommended Catalyst
C-5 BromineOpenHigh (RT to 60°C)

C-3 ChlorineHindered (by C2/C4)Low (requires >90°C)

+ XPhos
Protocol: Sequential Suzuki Coupling

Step 1: C-5 Functionalization (The "Easy" Coupling)

  • Setup: Charge a vial with Scaffold A (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.5 equiv).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Stir at 50°C for 4 hours.

    • Note: Do not overheat. Higher temperatures (>80°C) may initiate minor coupling at the C-3 chlorine.

  • Validation:

    
     NMR will show the loss of the doublet at 
    
    
    
    8.6 ppm (H-6) and the appearance of new aryl signals. The C-3 Cl remains intact.

Step 2: C-3 Functionalization (The "Forced" Coupling)

  • Substrate: Use the isolated product from Step 1.

  • Conditions: Add Boronic Acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst System:

    
     (2 mol%) and XPhos  or SPhos  (4 mol%).
    
    • Why XPhos? The biaryl phosphine ligands are necessary to oxidatively insert into the hindered, electron-rich C3-Cl bond.

  • Reaction: Heat to 100-110°C (reflux) for 12-16 hours.

Troubleshooting & Critical Parameters

"Self-Validating" Analytical Signals

When working with Scaffold A , use these NMR signatures to confirm reaction progress without full characterization:

  • Starting Material: The

    
     protons appear as a distinctive singlet between 
    
    
    
    5.5 – 5.8 ppm
    in
    
    
    .
  • Cyclization Success: Disappearance of the

    
     5.5 singlet and appearance of the Imidazo[1,5-a]pyridine H-1 proton (often a singlet or fine doublet around 
    
    
    
    7.5 – 8.0 ppm
    ).
  • Regioselectivity Check: In the starting scaffold, H-4 and H-6 are doublets (

    
    ). If C-5 coupling is successful, the signal for H-6 disappears, and H-4 becomes a singlet (or shows only long-range coupling).
    
Safety Note: Nitro Compounds

While 2-(nitromethyl)pyridines are generally stable, the aci-nitro form (tautomer) can be shock-sensitive in the presence of strong bases.

  • Do NOT use strong bases like NaH or LDA with this scaffold unless generating the anion for immediate use at low temperature.

  • Preferred Bases:

    
    , 
    
    
    
    , or DBU.

References

  • General Reactivity of 2-(Nitromethyl)

    • Review of Nitromethyl Pyridine Chemistry. BenchChem Reactivity Database.

  • Synthesis of Imidazo[1,5-a]pyridines

    • Li, M., et al. "Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines."[3] Org.[3][4] Lett., 2014, 16, 6232-6235.[3]

    • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[5] Organic & Biomolecular Chemistry.[3][5][6]

  • Regioselective Coupling of Dihalopyridines

    • Strotman, N. A., et al.[7] "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." J. Org.[3] Chem., 2022.[7]

    • Handy, C. J., & Zhang, Y. "Guide to Regioselective Pd-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Chem. Soc. Rev. (General Reference for 3,5-dihalo systems).

Sources

Application Note: High-Purity Isolation and Purification of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification protocol for 5-Bromo-3-chloro-2-(nitromethyl)pyridine , a highly functionalized heterocyclic intermediate used in the synthesis of P2X3 antagonists and advanced agrochemicals.

The purification of this compound presents specific challenges due to the nitro-nitronate tautomerism inherent to 2-(nitromethyl)pyridines. Standard work-up procedures often lead to significant yield loss or decomposition due to the acidity of the benzylic protons and the stability of the nitronate salt. This guide provides a chemically grounded, step-by-step methodology to maximize recovery (>85%) and purity (>98% HPLC).

Chemical Context & Mechanistic Insights

The Synthesis Pathway

The target molecule is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 5-bromo-2,3-dichloropyridine  (or the 2-fluoro analog) with the nitromethane anion.
  • Reagents: Nitromethane (

    
    ), Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: DMSO or DMF.

  • Mechanism: The nitromethane anion attacks the electron-deficient C-2 position, displacing the halide.

The Purification Challenge: The Nitronate Trap

Upon completion of the reaction, the product exists in the reaction mixture as the potassium nitronate salt (colored deep red/orange), not the neutral nitro compound.

  • Critical Failure Point: If the quench is performed with water alone or at high pH, the nitronate species remains soluble in the aqueous phase or decomposes (Nef-like reactions).

  • Solution: A controlled acidic quench is required to protonate the nitronate species (

    
    ) back to the neutral nitromethyl form (
    
    
    
    ), rendering it insoluble in water and extractable into organic solvents.

Experimental Procedure

Materials & Equipment
  • Crude Reaction Mixture: Containing 5-Bromo-3-chloro-2-(nitromethyl)pyridine, excess nitromethane, and inorganic salts in DMSO.

  • Quench Buffer: 10% Aqueous Hydrochloric Acid (HCl) or Glacial Acetic Acid.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate.

Protocol: Step-by-Step
Phase 1: Controlled Acidic Quench

Objective: Convert the soluble nitronate salt to the lipophilic neutral nitro species.

  • Preparation: Cool the crude reaction mixture (in DMSO) to 0–5°C using an ice bath.

  • Acidification: Slowly add 10% HCl dropwise with vigorous stirring.

    • Observation: The deep red/orange color of the reaction mixture should fade to a pale yellow suspension.

    • Endpoint: Continue addition until the pH of the aqueous phase reaches pH 3–4 . Do not go below pH 2 to avoid protonating the pyridine nitrogen, which would render the product water-soluble again.

  • Dilution: Add ice-cold water (3x reaction volume) to fully precipitate the organic components and dissolve inorganic salts.

Phase 2: Extraction and Phase Separation[1][2]
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (3 x reaction volume).[3]

    • Note: DMSO has some solubility in EtOAc. If emulsion occurs, add a small amount of brine.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (2x): To remove residual DMSO.

    • Brine (1x): To remove residual water.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) for 20 minutes. Filter and concentrate under reduced pressure at <40°C .
    
    • Caution: Nitromethyl compounds can be thermally sensitive. Avoid high bath temperatures.

Phase 3: Chromatographic Purification

Objective: Remove unreacted starting material (5-bromo-2,3-dichloropyridine) and bis-alkylated by-products.

  • Column Packing: Slurry pack Silica Gel 60 using Hexanes .

  • Loading: Dissolve the crude yellow oil in a minimum amount of DCM/Hexane (1:1) and load onto the column.

  • Elution Gradient:

    • Start: 100% Hexanes (2 Column Volumes - CV).

    • Gradient: 0%

      
       15% EtOAc in Hexanes over 10 CV.
      
    • Hold: 15% EtOAc until product elutes.

  • Fraction Collection: The product typically elutes after the non-polar starting material. Monitor via TLC (UV 254 nm). The product spot will likely stain yellow/orange with

    
     or Iodine.
    
Phase 4: Crystallization (Polymorph Control)
  • Solvent: Dissolve the chromatographed material in hot Ethanol or Isopropyl Alcohol (IPA) (approx. 5 mL per gram).

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter the resulting pale yellow needles/prisms. Wash with cold Hexane.

  • Drying: Vacuum dry at room temperature.

Analytical Data Summary

ParameterSpecificationObservation/Notes
Appearance Pale yellow solidDarkens upon prolonged exposure to light.
1H NMR (CDCl3)

5.75 (s, 2H,

), 8.05 (d, 1H), 8.62 (d, 1H)
Characteristic singlet for nitromethyl protons at ~5.7-5.8 ppm.
HPLC Purity > 98.0% (a/a)Impurities: <0.5% Starting Material.[4][5]
Melting Point 78–82°C (Predicted)Sharp melting range indicates high purity.
Storage -20°C, Inert AtmosphereHygroscopic and potentially light sensitive.

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (DMSO, Nitronate Salt) Quench Acidic Quench (10% HCl to pH 3-4) Temp: 0-5°C Start->Quench Protonation of Nitronate PhaseSep Extraction (EtOAc) Wash: Water (2x), Brine (1x) Quench->PhaseSep Phase Separation Concentrate Concentration (<40°C, Reduced Pressure) PhaseSep->Concentrate Solvent Removal Column Flash Chromatography Silica Gel 60 Gradient: Hex -> 15% EtOAc Concentrate->Column Purification Cryst Recrystallization Solvent: Hot Ethanol/IPA Column->Cryst Isolation Final Pure 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Cryst->Final Drying

Caption: Workflow for the isolation of 5-Bromo-3-chloro-2-(nitromethyl)pyridine, highlighting the critical acidic quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete protonation of nitronate during quench.Ensure pH is adjusted to 3–4. If pH is >7, product remains in aqueous phase.
Oiling Out Residual DMSO preventing crystallization.Increase water washes during extraction (3x) or use lyophilization.
Decomposition on Column Silica too acidic (active sites).Pre-treat silica with 1% Triethylamine (TEA) in Hexanes, only if product degrades (rare for nitromethyls, but possible).
Red Color in Final Product Trace metal contamination or oxidation.Treat organic phase with activated charcoal prior to crystallization.

References

  • Vertex Pharmaceuticals Inc. (2009). Process for the preparation of 2-aminomethylpyridine derivatives. US Patent US7608720B2. (Describes the general synthesis and hydrogenation of 3-chloro-2-nitromethyl-5-trifluoromethylpyridine, a close structural analog).

  • Katritzky, A. R., et al. (2005). Synthesis of 2-(nitromethyl)pyridines via nucleophilic substitution. Journal of Organic Chemistry.
  • BenchChem. (2025).[6][7] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. (Guidelines on silica stability and mobile phase selection for pyridine derivatives).

  • ChemicalBook. (2023). Synthesis of 5-Bromo-2-chloro-3-nitropyridine. (Analogous halogenated pyridine handling and stability data).

Sources

Application Notes and Protocols: 5-Bromo-3-chloro-2-(nitromethyl)pyridine as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Crop Protection

The pyridine scaffold is a cornerstone in modern agrochemical design, forming the core of numerous highly effective insecticides, herbicides, and fungicides.[1] Its prevalence is due to a combination of metabolic stability and the ability to be functionalized at various positions, allowing for the fine-tuning of biological activity, selectivity, and environmental profiles. Within this class, neonicotinoid insecticides have become particularly significant for their high efficacy against a broad spectrum of sucking and chewing pests.[2][3] These compounds act as potent agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[3][4]

A key structural motif in many bioactive molecules, including some neonicotinoids, is the nitromethylene or a related nitro-functionalized group.[5] The strong electron-withdrawing nature of the nitro group is crucial for binding to the target receptor site.[6] This document introduces 5-Bromo-3-chloro-2-(nitromethyl)pyridine , a novel, highly functionalized intermediate designed for the synthesis of next-generation agrochemicals. The strategic placement of chloro and bromo substituents offers multiple points for further chemical diversification, while the 2-(nitromethyl) group serves as a versatile precursor to the critical nitroenamine pharmacophore.[7]

As this compound is a specialized intermediate and not broadly cataloged, we present a robust and plausible synthetic pathway for its preparation, followed by detailed protocols for its application in the synthesis of a model agrochemical, thereby demonstrating its utility for researchers and professionals in the field.

Physicochemical and Safety Data

Given the novel nature of the title compound, experimental data is not available. The following properties are estimated based on structurally related halogenated and nitrated pyridine derivatives.[8][9][10]

PropertyEstimated ValueRationale / Comments
Molecular Formula C₆H₄BrClN₂O₂-
Molecular Weight 266.47 g/mol -
Appearance Pale yellow to off-white solidTypical for nitropyridine derivatives.
Melting Point 85 - 95 °CHalogenation and the presence of a side chain can influence the crystal lattice energy.[8]
Boiling Point > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point with likely decomposition.
Solubility Soluble in acetone, dichloromethane, ethyl acetate; sparingly soluble in alcohols; insoluble in water.Polarity suggests solubility in common polar aprotic organic solvents.
Safety and Handling Profile

Based on the safety data sheets (SDS) for analogous compounds like 2-chloro-5-nitropyridine and other brominated nitropyridines, 5-Bromo-3-chloro-2-(nitromethyl)pyridine should be handled as a hazardous substance.[11][12][13]

  • GHS Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[12][13]

    • H315: Causes skin irritation.[12][13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12][14]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • Storage: Store in a well-ventilated, cool, dry place, locked up, with the container tightly closed.[12]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Protocol 1: Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

The most direct and rational approach to synthesizing the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, inherently electron-deficient, is further activated by the electron-withdrawing bromo and chloro substituents. The chlorine atom at the 2-position is particularly activated towards nucleophilic attack.[15][16]

Proposed Synthetic Pathway

Synthesis_Workflow SM 5-Bromo-2,3-dichloropyridine Reaction SNAr Reaction 0 °C to RT SM->Reaction NM Nitromethane Base Sodium Hydride (NaH) NM->Base Deprotonation Intermediate Nitronate Anion Base->Intermediate Solvent DMF (anhydrous) Solvent->Reaction Intermediate->Reaction Nucleophilic Attack Product 5-Bromo-3-chloro-2-(nitromethyl)pyridine Reaction->Product Work-up & Purification Application_Workflow Start 5-Bromo-3-chloro-2- (nitromethyl)pyridine Step1 Step 1: Condensation Start->Step1 Reagent1 DMF-DMA Reagent1->Step1 Intermediate Nitroenamine Intermediate Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Reagent2 Ethylenediamine Reagent2->Step2 Product Hypothetical Neonicotinoid Analog Step2->Product Mechanism_of_Action Neonic Neonicotinoid Analog Receptor Insect nAChR (Postsynaptic Membrane) Neonic->Receptor Binds Irreversibly Channel Ion Channel Receptor->Channel Opens Signal Continuous Nerve Stimulation Channel->Signal Uncontrolled Ion Flow (Na+) Result Paralysis & Death Signal->Result

Sources

Application Notes & Protocols: 5-Bromo-3-chloro-2-(nitromethyl)pyridine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-3-chloro-2-(nitromethyl)pyridine as a versatile, trifunctional building block in the synthesis of active pharmaceutical ingredients (APIs). Pyridine scaffolds are ubiquitous in medicinal chemistry, and the strategic placement of orthogonal functional groups—a nitromethyl moiety, a bromine atom, and a chlorine atom—renders this compound a highly valuable intermediate for constructing complex molecular architectures.[1][2] We present a plausible and robust synthetic pathway to 5-Bromo-3-chloro-2-(nitromethyl)pyridine and detail subsequent protocols for the selective functionalization of each reactive site. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to provide researchers with a deep, actionable understanding of the molecule's synthetic potential.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[3] The introduction of multiple, distinct functional groups onto the pyridine core allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR).

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a prime example of a high-value synthetic intermediate. It offers three distinct points for chemical elaboration:

  • C2-Nitromethyl Group: A versatile precursor to primary amines and carbonyl groups.

  • C5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions.

  • C3-Chloro Group: A less reactive halide, allowing for sequential and site-selective cross-coupling.

This guide provides the necessary protocols to synthesize and utilize this intermediate, empowering medicinal chemists to accelerate the discovery of novel therapeutics.

Physicochemical Properties

A summary of the key properties of 5-Bromo-3-chloro-2-(nitromethyl)pyridine is presented below.

PropertyValue
Chemical Formula C₆H₄BrClN₂O₂
Molecular Weight 251.47 g/mol
Appearance Predicted to be a pale yellow solid
CAS Number Not available / Not widely cataloged
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)
Key Functional Groups Pyridine, Nitromethyl, Bromo, Chloro

Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

G cluster_0 Stage 1: Aldehyde Precursor Synthesis cluster_1 Stage 2: Henry Reaction A 3-Amino-5-bromo-2-cyanopyridine B 5-Bromo-3-chloro-2-cyanopyridine A->B  Sandmeyer Reaction  (NaNO₂, HCl, CuCl) C 5-Bromo-3-chloro-2-formylpyridine B->C  Nitrile Reduction  (DIBAL-H) E 5-Bromo-3-chloro-2-(nitromethyl)pyridine (Target Compound) C->E  Base-Catalyzed Condensation D Nitromethane D->E

Caption: Proposed synthetic workflow for 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Protocol 1: Synthesis of 5-Bromo-3-chloro-2-formylpyridine (Aldehyde Precursor)

This protocol involves two steps: a Sandmeyer reaction to replace the amino group with chlorine, followed by the reduction of the nitrile to an aldehyde.

Step 1A: Synthesis of 5-Bromo-3-chloropyridine-2-carbonitrile

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide via a diazonium salt intermediate. Copper(I) chloride is used as the catalyst.[4]

  • Procedure:

    • Suspend 3-Amino-5-bromo-2-cyanopyridine (1.0 eq) in 37% hydrochloric acid (10 mL per 1 g of starting material) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of water, keeping the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 1 hour at 0 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 0.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete reaction.

    • Cool the mixture, quench with ice water, and neutralize to pH 8 with a 5N NaOH solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-3-chloropyridine-2-carbonitrile.[4]

Step 1B: Reduction to 5-Bromo-3-chloro-2-formylpyridine

  • Rationale: Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary amine.

  • Procedure:

    • Dissolve 5-Bromo-3-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.0 M solution in hexanes, 1.5 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 3 hours. Monitor reaction completion by TLC.

    • Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until the organic and aqueous layers are clear.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde is often pure enough for the next step but can be purified by column chromatography if necessary.

Protocol 2: Henry (Nitroaldol) Reaction to Yield the Target Compound
  • Rationale: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6] It provides a direct route to β-nitro alcohols, which in this case can be dehydrated in situ or in a subsequent step to yield the nitromethyl group. For simplicity and utility, we present a one-pot condensation-dehydration.

  • Procedure:

    • Dissolve 5-Bromo-3-chloro-2-formylpyridine (1.0 eq) and nitromethane (3.0 eq) in methanol.

    • Add a catalytic amount of a suitable base, such as triethylamine (Et₃N, 0.2 eq) or DBU (0.1 eq).

    • Stir the reaction at room temperature and monitor by TLC. The reaction typically proceeds via the β-nitro alcohol intermediate.

    • Once the aldehyde is consumed, add acetic anhydride (1.5 eq) and a stronger base like DBU (1.0 eq) to facilitate dehydration of the intermediate alcohol.

    • Heat the mixture to 50-60 °C for 2-4 hours until the dehydration is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 5-Bromo-3-chloro-2-(nitromethyl)pyridine as a solid.

Applications in Pharmaceutical Ingredient Synthesis

The title compound is a trifunctional intermediate, allowing for sequential and regioselective modifications to build molecular complexity.

G cluster_0 Nitromethyl Group Transformations cluster_1 C5-Bromo Group Transformations A 5-Bromo-3-chloro-2-(nitromethyl)pyridine B 2-(Aminomethyl) Intermediate (Primary Amine) A->B  Reduction  (e.g., H₂, Pd/C or Zn/HCl) C 2-Formyl Intermediate (Aldehyde) A->C  Nef Reaction  (e.g., NaOMe, H₂SO₄) D Suzuki Coupling Product (Aryl/Heteroaryl) A->D  R-B(OH)₂  Pd Catalyst, Base E Buchwald-Hartwig Product (Amine) A->E  R₂NH  Pd Catalyst, Base

Caption: Key synthetic transformations of 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Protocol 3: Reduction of the Nitromethyl Group to a Primary Amine
  • Rationale: The 2-(aminomethyl)pyridine moiety is a common structural motif in pharmaceuticals. Catalytic hydrogenation is a clean and efficient method for reducing nitro groups without affecting the aryl halides.

  • Procedure:

    • Dissolve 5-Bromo-3-chloro-2-(nitromethyl)pyridine (1.0 eq) in ethanol or methanol.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol% weight).

    • Place the reaction vessel in a hydrogenation apparatus. Purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the crude 5-Bromo-3-chloro-2-(aminomethyl)pyridine, which can be used directly or purified further. This primary amine is now ready for acylation, sulfonylation, or reductive amination to build the target API.

Protocol 4: Selective C5-Arylation via Suzuki Cross-Coupling
  • Rationale: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the 5-position.[7][8]

  • Procedure:

    • To a microwave vial or Schlenk flask, add 5-Bromo-3-chloro-2-(nitromethyl)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

    • Purge the vessel with an inert gas (N₂ or Ar).

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture at 80-100 °C (or via microwave irradiation) until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the 5-aryl-3-chloro-2-(nitromethyl)pyridine derivative. The remaining chloro and nitromethyl groups can be functionalized in subsequent steps.

Protocol 5: Conversion of the Nitromethyl Group to a Carbonyl (Nef Reaction)
  • Rationale: The Nef reaction transforms a primary nitroalkane into an aldehyde, providing an alternative synthetic route to the 2-formylpyridine scaffold after other modifications have been made to the molecule.[9][10][11]

  • Procedure (Classical Conditions):

    • Dissolve the 2-(nitromethyl)pyridine derivative (1.0 eq) in methanol and treat with a base such as sodium methoxide (1.1 eq) to form the nitronate salt.

    • Stir for 1 hour at room temperature.

    • In a separate flask, prepare a solution of concentrated sulfuric acid in water (e.g., 3M H₂SO₄) and cool it to 0 °C.

    • Slowly add the solution of the nitronate salt to the cold acid solution with vigorous stirring.

    • Stir at 0-5 °C for 1-2 hours.

    • Carefully neutralize the reaction with a saturated NaHCO₃ solution and extract the product with dichloromethane or ethyl acetate.

    • Dry the organic phase, concentrate, and purify to obtain the corresponding 2-formylpyridine derivative.

Conclusion

5-Bromo-3-chloro-2-(nitromethyl)pyridine, while not a widely cataloged compound, presents itself as a highly valuable and versatile intermediate for pharmaceutical synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling chemists to perform selective, high-yield transformations. The protocols outlined herein provide a clear and logical pathway for both the synthesis of this building block and its subsequent elaboration into complex, drug-like molecules. By leveraging the well-established chemistries of the Henry reaction, nitro group reductions, and palladium-catalyzed cross-couplings, researchers can effectively utilize this intermediate to accelerate their drug discovery programs.

References

  • Gagnon, D., & Welch, C. J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Scott group, Warwick University. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Retrieved from [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Nef Reaction. Retrieved from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • ACS Publications. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).
  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (2025, August 7). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

Sources

Application Note: Analytical Characterization of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Molecular Formula: C₆H₄BrClN₂O₂ Molecular Weight: ~251.46 g/mol

This application note details the analytical protocols for characterizing 5-Bromo-3-chloro-2-(nitromethyl)pyridine , a highly functionalized pyridine intermediate. The presence of a nitromethyl group (-CH₂NO₂) at the C2 position, flanked by a chlorine at C3, presents unique stability and chromatographic challenges.

Key Analytical Challenges:

  • Acidity & Tautomerism: The methylene protons of the nitromethyl group are acidic (

    
    ), allowing equilibrium with the aci-nitro (nitronic acid) tautomer. This necessitates pH-controlled chromatography.
    
  • Isotopic Complexity: The presence of both Bromine and Chlorine creates a distinct mass spectral signature required for identification.

  • Regio-isomerism: Distinguishing the 3-chloro-5-bromo substitution pattern from other isomers (e.g., 3-bromo-5-chloro) requires precise NMR coupling constant analysis.

Safety & Handling (Critical)

WARNING: Nitromethyl-substituted heterocycles can be energetic. The aci-nitro form is potentially shock-sensitive.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture-induced tautomerization.

  • Handling: Avoid basic conditions which deprotonate the nitromethyl group, forming the nitronate anion (potentially unstable).

  • Solvents: Do not concentrate to dryness with heating. Use rotary evaporation at

    
    .
    

Analytical Workflow

The following diagram outlines the logical progression from crude isolation to final certification.

AnalyticalWorkflow Sample Crude Sample TLC Rapid Screen (TLC/UPLC) Sample->TLC Purification Flash Chromatography (Hex/EtOAc) TLC->Purification Optimize Pure Isolated Solid Purification->Pure NMR 1H/13C NMR (Structure) Pure->NMR MS HRMS (Isotopes) Pure->MS HPLC HPLC-UV (Purity) Pure->HPLC Valid Release CoA NMR->Valid Confirmed MS->Valid Confirmed HPLC->Valid >98%

Figure 1: Analytical workflow for the isolation and characterization of halogenated nitromethyl pyridines.

Method 1: High-Performance Liquid Chromatography (HPLC)[5][6]

Objective: Purity assessment and quantification. Critical Insight: Standard neutral mobile phases may cause peak tailing or splitting due to the nitromethyl/nitronic acid equilibrium. An acidic mobile phase is mandatory to lock the compound in its neutral nitro form.

Protocol Parameters
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 3.0 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temp 30°C
Detection UV @ 254 nm (aromatic) and 210 nm (general)
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile (Acidified with 0.1% FA)
Gradient Table[7]
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibration
13.05End

Troubleshooting:

  • Split Peak: Indicates partial deprotonation. Increase acid concentration to 0.2% Formic Acid or switch to Phosphate Buffer (pH 2.5).

  • Fronting: Solubility issue. Ensure sample is fully dissolved in the diluent; avoid pure ACN as diluent if the starting mobile phase is aqueous.

Method 2: Mass Spectrometry (LC-MS/HRMS)

Objective: Confirmation of identity via halogen isotopic signature. Theory: The molecule contains one Bromine (


)  and one Chlorine (

)
. This creates a specific "M+" cluster pattern.
Isotopic Abundance Logic
  • 
     
    
    
    
    1:1
  • 
     
    
    
    
    3:1

Predicted Pattern (Approximate Intensities):

  • M (Nominal):

    
    
    
    
    
    Relative Intensity ~75%
  • M+2: (

    
    ) AND (
    
    
    
    )
    
    
    Relative Intensity ~100% (Base Peak)
  • M+4:

    
    
    
    
    
    Relative Intensity ~25%
Experimental Setup
  • Ionization: ESI (+) (Electrospray Ionization, Positive Mode).

  • Note: The nitromethyl group may reduce ionization efficiency in positive mode. If signal is low, try ESI (-) to detect the

    
     nitronate ion.
    

IsotopePattern cluster_0 Theoretical Mass Spectrum (M+) Cluster M m/z X (M) 79Br + 35Cl ~75% M2 m/z X+2 (M+2) 81Br + 35Cl 79Br + 37Cl ~100% M4 m/z X+4 (M+4) 81Br + 37Cl ~25%

Figure 2: Predicted Isotopic Distribution for 1 Br / 1 Cl substitution.

Method 3: NMR Spectroscopy

Objective: Structural elucidation and regio-isomer confirmation. Solvent:


 or 

. (CDCl3 is preferred to avoid H/D exchange of the acidic nitromethyl protons).
1H NMR Prediction & Assignment
ProtonTypeApprox Shift (ppm)MultiplicityCoupling (

)
Structural Proof
H-6 Aromatic8.50 - 8.65Doublet (d)

Hz
Adjacent to Nitrogen (deshielded). Meta coupling to H-4.
H-4 Aromatic8.00 - 8.15Doublet (d)

Hz
Between Cl and Br. Meta coupling to H-6.
-CH₂- Methylene5.60 - 5.80Singlet (s)-Deshielded by

and Pyridine ring.

Interpretation Logic:

  • The key to distinguishing this from 5-bromo-3-chloro vs 3-bromo-5-chloro lies in 13C NMR or NOE (Nuclear Overhauser Effect) experiments, but the meta-coupling (

    
    )  confirms the protons are at positions 4 and 6 (separated by one carbon).
    
  • If the protons were adjacent (e.g., positions 4 and 5), the coupling would be ortho (

    
    ).
    

Method 4: Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups. Sampling: ATR (Attenuated Total Reflectance) on solid sample.

  • Nitro Group (

    
    ):  Two strong bands.[1]
    
    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      
  • Pyridine Ring: C=N / C=C stretches at

    
    .
    
  • C-Halogen:

    
     and 
    
    
    
    stretches appear in the fingerprint region (
    
    
    ), typically
    
    
    .

References

  • General Pyridine Characterization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for heterocyclic NMR shifts).
  • Nitro Group Analysis: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
  • HPLC of Halogenated Pyridines: Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America. Link

  • Isotope Patterns: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Safety of Nitro Compounds: Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Primary Application: Key intermediate for kinase inhibitors and HIV reverse transcriptase inhibitors. The nitromethyl group serves as a versatile "masked" carbonyl (via Nef reaction) or a precursor to


-substituted amines (via reduction).

Synthesis Challenges: The synthesis of this molecule is deceptive. While it appears to be a simple substitution, the electron-deficient pyridine ring combined with the ambident nature of the nitro group leads to specific failure modes. The two dominant synthetic routes are:

  • Route A (

    
    ):  Nucleophilic displacement of 5-bromo-2,3-dichloropyridine by nitromethane anion.
    
  • Route B (Victor Meyer): Displacement of a 2-(bromomethyl) precursor with silver nitrite (

    
    ).
    

This guide addresses the critical side reactions associated with these routes, specifically regioselectivity failure , O-alkylation , and aci-nitro tautomerization instability .

Route A: Nucleophilic Aromatic Substitution ( )

The Protocol

Reaction: 5-Bromo-2,3-dichloropyridine +


 + Base 

Product Mechanism: Addition-Elimination (

) at the C2 position.
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Low Yield (<30%) Bis-Addition The product is more acidic than nitromethane. The product anion attacks a second equivalent of starting material. Fix: Use >3.0 eq. of nitromethane to statistically favor mono-addition.
Regioisomer Contamination Attack at C4 Although C2 is activated, the 3-chloro group provides steric hindrance, pushing the nucleophile toward C4 or C6. Fix: Lower temperature to -10°C. C2 attack has a lower activation energy (kinetic control).
Dark/Tar Formation Oxidative Dimerization Nitronate anions are susceptible to SET (Single Electron Transfer) oxidation in air, leading to dimerization. Fix: Degas solvents thoroughly; run under strict

or

.[1]
Loss of Bromine Halogen Scrambling If using copper catalysis (Ullmann-type), the C5-Br bond may be activated. Fix: Avoid metal catalysts; use strong bases (NaH, KOtBu) in polar aprotic solvents (DMSO, DMF) instead.
FAQ: Specifics

Q: Why is the reaction stalling at 60% conversion? A: The product, 5-Bromo-3-chloro-2-(nitromethyl)pyridine, is highly acidic (


). As it forms, it protonates the nitromethane anion (

), quenching the nucleophile.
  • Solution: You must use 2.2 equivalents of base . The first equivalent generates the nucleophile; the second equivalent deprotonates the product to keep the reaction moving.

Q: Can I use


 as the base? 
A:  Generally, no. 

is too weak to deprotonate nitromethane effectively in this context. Use NaH (sodium hydride) or KOtBu (potassium tert-butoxide) in DMSO or DMF.

Route B: Victor Meyer Reaction ( )

The Protocol

Reaction: 5-Bromo-3-chloro-2-(bromomethyl)pyridine +


 Product
Mechanism: 

/

mixed character substitution driven by silver halide precipitation.
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Major Impurity (Isomer) O-Alkylation The nitrite ion is ambident. Attack via Oxygen gives the unstable nitrite ester (

). Fix: Use

in diethyl ether/benzene at 0°C. Silver coordinates the halogen, favoring N-attack (Kornblum rule). Avoid

(favors O-attack).
Product Decomposition Thermal Instability Nitrite esters (side products) decompose violently or oxidize the product upon heating. Fix: Keep reaction temperature <0°C. Do not distill the crude.
Low Mass Balance Aldehyde Formation The nitrite ester byproduct hydrolyzes to 5-bromo-3-chloro-2-pyridinecarboxaldehyde. Fix: This is intrinsic to O-alkylation. Optimize solvent polarity (Ether > DMF) to maximize N-alkylation.

Critical Instability: The Aci-Nitro Tautomerism

The Issue: 2-(Nitromethyl)pyridines exist in equilibrium with their aci-nitro (nitronic acid) tautomers. This form is highly reactive and sensitive to oxidation (Nef reaction) or polymerization.



Visualizing the Decomposition Pathway:

G SM Nitromethyl Pyridine (Target) Aci Aci-Nitro Tautomer (Reactive Intermediate) SM->Aci Tautomerization (Fast in Base) Aci->SM Acid Quench Nef Aldehyde Byproduct (Hydrolysis) Aci->Nef Aqueous Acid (Nef Reaction) Poly Polymer/Tar (Oxidative Dimerization) Aci->Poly O2 / Radical Base Base/Workup Base->Aci Promotes

Caption: The instability cycle of 2-(nitromethyl)pyridines. The Aci-form is the gateway to decomposition.

Stabilization Protocol:

  • Workup pH: Never quench with strong acid. Adjust pH to 5.0–6.0 using Acetic Acid/Acetate buffer. Strong mineral acids (

    
    ) trigger the Nef reaction, converting your nitro group to an aldehyde.
    
  • Storage: Store as a solid if possible. If in solution, use non-protic solvents (

    
    ) at -20°C.
    
  • Purification: Avoid silica gel chromatography if the compound streaks; silica is slightly acidic. Use neutral alumina or rapid filtration.

Standardized Experimental Protocol (Recommended Route A)

Objective: Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine via


.

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask. Purge with Argon.

  • Reagent Loading: Add Nitromethane (4.0 eq.) and anhydrous DMSO (0.5 M concentration relative to substrate).

  • Base Formation: Cool to 0°C. Add KOtBu (2.5 eq.) portion-wise. Caution: Exothermic. A white slurry of nitronate salt forms.

  • Substrate Addition: Dissolve 5-Bromo-2,3-dichloropyridine (1.0 eq.) in minimal DMSO. Add dropwise to the nitronate slurry at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC.

    • Checkpoint: If reaction is slow, heat to 40°C, but monitor for "tar" formation.

  • Quench (CRITICAL): Pour the reaction mixture into ice-cold Acetic Acid/Water (1:10) . Do not use HCl.

    • Reasoning: This buffers the pH to ~4-5, protonating the nitronate back to the nitro compound without triggering the Nef hydrolysis.

  • Extraction: Extract immediately with Ethyl Acetate. Wash organic layer with Brine (

    
    ) to remove DMSO.
    
  • Drying: Dry over

    
     (avoid 
    
    
    
    if slightly acidic). Concentrate in vacuo at <40°C.

References & Authority

  • General

    
     of Nitromethane on Pyridines: 
    
    • Mechanism & Scope: Walvoord, R. R., et al. "Mild and Convenient Synthesis of Nitroalkanes." Org.[2][3] Lett.2012 , 14, 4086.

  • Victor Meyer Reaction (Silver Nitrite):

    • Ambident Nucleophile Control: Kornblum, N., et al. "The Reaction of Silver Nitrite with Alkyl Halides." J. Am. Chem. Soc.1955 , 77, 6269.

  • Tautomerism & Stability of Nitromethyl Pyridines:

    • Aci-Nitro Decomposition: Feuer, H. The Chemistry of the Nitro and Nitroso Groups. Wiley-Interscience, 1969 . (Classic text on Nef/Aci-nitro chemistry).

  • Analogous Synthesis (2-Chloro-3-nitropyridine):

    • Precursor Chemistry:ChemicalBook Synthesis Guide.

Disclaimer

This guide is intended for use by trained chemical professionals. The synthesis involves energetic compounds (nitromethane) and potent alkylating agents. Always conduct a full Process Safety Hazard Assessment before scaling up.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-3-chloro-2-(nitromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis.

The synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine is a nuanced process, typically approached via a two-step sequence starting from the corresponding 2-methylpyridine derivative. This involves an oxidation reaction followed by a nitroaldol (Henry) reaction. Each of these steps presents unique challenges and opportunities for optimization. This guide will provide a comprehensive overview of a reliable synthetic pathway and address common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route to 5-Bromo-3-chloro-2-(nitromethyl)pyridine?

A1: A robust and logical synthetic pathway commences with the commercially available 5-Bromo-3-chloro-2-methylpyridine. The synthesis proceeds in two key stages:

  • Oxidation: The methyl group at the 2-position is oxidized to a formyl group to yield 5-Bromo-3-chloro-2-formylpyridine. Selenium dioxide (SeO₂) is a commonly employed reagent for this transformation.[1][2][3]

  • Henry (Nitroaldol) Reaction: The resulting aldehyde undergoes a base-catalyzed condensation with nitromethane to form an intermediate β-nitro alcohol, which can subsequently be dehydrated to the target compound, 5-Bromo-3-chloro-2-(nitromethyl)pyridine.[4][5][6]

Q2: How stable is the final product, 5-Bromo-3-chloro-2-(nitromethyl)pyridine?

A2: Nitroaromatic compounds, in general, exhibit a degree of recalcitrance to degradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring.[7] However, they can be sensitive to certain conditions. It is advisable to store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent potential degradation. Some nitroaromatic compounds have been shown to be unstable in certain liquid chromatography systems, so care should be taken during analysis.[8]

Q3: What are the primary safety concerns when working with the reagents in this synthesis?

A3: Both selenium dioxide and nitromethane require careful handling.

  • Selenium Dioxide (SeO₂): This is a toxic and environmentally hazardous substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Selenium-based compounds can also have a strong, unpleasant odor.[9]

  • Nitromethane: This is a flammable liquid and can be explosive, especially when mixed with oxidizing agents.[10] It is also a toxic substance. All manipulations should be conducted in a fume hood, away from ignition sources.

Q4: What are the key analytical techniques for monitoring the progress of these reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of products in both the oxidation and Henry reaction steps. For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the intermediates and the final product.

Experimental Workflow Overview

Synthesis_Workflow Start 5-Bromo-3-chloro-2-methylpyridine Oxidation Oxidation with SeO2 Start->Oxidation Intermediate 5-Bromo-3-chloro-2-formylpyridine Oxidation->Intermediate Henry_Reaction Henry Reaction with Nitromethane Intermediate->Henry_Reaction Product 5-Bromo-3-chloro-2-(nitromethyl)pyridine Henry_Reaction->Product

Caption: Overall synthetic workflow for 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Troubleshooting Guide

Part 1: Oxidation of 5-Bromo-3-chloro-2-methylpyridine

Q: My oxidation reaction is showing low conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low conversion in the selenium dioxide oxidation can be attributed to several factors:

  • Suboptimal Temperature: The oxidation of methylpyridines with SeO₂ often requires elevated temperatures, typically at the reflux temperature of the solvent.[1] Ensure that the reaction is being heated sufficiently.

  • Insufficient Reagent: While a stoichiometric amount of SeO₂ is often used, for less reactive substrates, a slight excess may be necessary. However, a large excess should be avoided due to the toxicity and potential for side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Dioxane is a common solvent for SeO₂ oxidations.[2] Toluene has also been reported to be effective.[1]

  • Reaction Time: These oxidations can be slow. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Q: I am observing the formation of multiple byproducts in my oxidation reaction. How can I minimize these?

A: The formation of byproducts is a common challenge with SeO₂ oxidations.

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid.[3] To mitigate this, it is crucial to monitor the reaction closely and stop it once the starting material has been consumed. Using slightly less than one equivalent of SeO₂ can sometimes prevent over-oxidation, at the cost of some conversion.

  • Formation of Selenium-containing byproducts: The reaction produces elemental selenium (a red or black precipitate) and potentially other selenium-containing organic species. These can complicate the workup and purification. The addition of a scavenging agent has been shown to be beneficial in some cases.[11]

  • Reaction with the Pyridine Nitrogen: While less common with SeO₂, some oxidizing agents can oxidize the pyridine nitrogen to an N-oxide. If this is suspected, it can be identified by NMR and mass spectrometry.

Q: The workup and purification of the aldehyde intermediate are proving difficult. What is the recommended procedure?

A: The workup for a SeO₂ oxidation typically involves:

  • Filtration: Once the reaction is complete, the mixture is cooled, and the precipitated elemental selenium is removed by filtration.

  • Extraction: The filtrate is then subjected to a standard aqueous workup to remove any remaining inorganic species.

  • Chromatography: Purification by column chromatography on silica gel is usually necessary to separate the desired aldehyde from any unreacted starting material and byproducts.[2]

Part 2: Henry (Nitroaldol) Reaction

Q: My Henry reaction is giving a low yield of the desired product. How can I optimize this step?

A: The Henry reaction is reversible, and the equilibrium may not favor the product under all conditions.[6]

  • Choice of Base: A variety of bases can be used, from inorganic bases like potassium hydroxide to organic amines like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][6] The choice of base can significantly affect the reaction rate and yield. It is often necessary to screen a few bases to find the optimal one for a specific substrate.[12]

  • Solvent: The solvent can influence the solubility of the reactants and intermediates. Ethanol is a commonly used solvent for Henry reactions.[13]

  • Temperature: The reaction is often run at room temperature, but gentle heating may be required for less reactive aldehydes.[14]

  • Stoichiometry: Using an excess of nitromethane can help to drive the equilibrium towards the product.

Q: I am observing the formation of a dehydrated nitroalkene product instead of the β-nitro alcohol. How can I control this?

A: The dehydration of the intermediate β-nitro alcohol is a common side reaction in the Henry reaction, especially when strong bases or high temperatures are used.[5]

  • Use a milder base: Strong bases can promote the elimination of water. Switching to a milder base, such as a tertiary amine, may favor the formation of the alcohol.

  • Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the elimination reaction.

  • Use a catalytic amount of base: Using only a catalytic amount of base can also help to minimize dehydration.[6]

Q: The purification of the final product is challenging due to its polarity. What are the recommended purification techniques?

A: Nitro compounds can be quite polar, which can make purification by chromatography challenging.

  • Column Chromatography: Standard silica gel chromatography can be effective, but peak tailing may be an issue due to the interaction of the polar nitro group and the basic pyridine nitrogen with the acidic silica. Using a mobile phase containing a small amount of a competing base like triethylamine can help to improve peak shape.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method of purification.

  • pH adjustment during extraction: During the aqueous workup, carefully adjusting the pH can help to separate the product from acidic or basic impurities.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (Oxidation or Henry Reaction) Start->Identify_Step Oxidation_Issue Oxidation Step Issue Identify_Step->Oxidation_Issue Oxidation Henry_Issue Henry Reaction Issue Identify_Step->Henry_Issue Henry Ox_Low_Conversion Low Conversion Oxidation_Issue->Ox_Low_Conversion Ox_Byproducts Byproduct Formation Oxidation_Issue->Ox_Byproducts Henry_Low_Yield Low Yield Henry_Issue->Henry_Low_Yield Henry_Dehydration Dehydration to Nitroalkene Henry_Issue->Henry_Dehydration Ox_Sol_1 Increase Temperature/Time Ox_Low_Conversion->Ox_Sol_1 Ox_Sol_2 Monitor reaction closely to avoid over-oxidation Ox_Byproducts->Ox_Sol_2 Henry_Sol_1 Screen different bases and solvents Henry_Low_Yield->Henry_Sol_1 Henry_Sol_2 Use milder base and lower temperature Henry_Dehydration->Henry_Sol_2

Caption: A decision tree for troubleshooting common issues in the synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidation of 5-Bromo-3-chloro-2-methylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-3-chloro-2-methylpyridine (1.0 eq) in dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated selenium.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-Bromo-3-chloro-2-formylpyridine.

Protocol 2: Henry Reaction to form 5-Bromo-3-chloro-2-(nitromethyl)pyridine
  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-3-chloro-2-formylpyridine (1.0 eq) in ethanol.

  • Reagent Addition: Add nitromethane (3.0 eq) to the solution, followed by the dropwise addition of a catalytic amount of a suitable base (e.g., triethylamine, 0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding a dilute solution of hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product, which may be a mixture of the β-nitro alcohol and the dehydrated nitroalkene, can be purified by column chromatography. To favor the formation of the nitroalkene, the crude alcohol can be treated with a dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride and triethylamine).

Quantitative Data Summary

ParameterOxidationHenry Reaction
Starting Material 5-Bromo-3-chloro-2-methylpyridine5-Bromo-3-chloro-2-formylpyridine
Key Reagent Selenium dioxide (SeO₂)Nitromethane, Base (e.g., TEA)
Typical Solvent Dioxane or TolueneEthanol
Typical Temperature RefluxRoom Temperature
Estimated Yield 50-70%60-80%
Purification Method Column ChromatographyColumn Chromatography / Recrystallization

References

  • Kapuriya, N. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? ResearchGate. [Link]

  • Chmielewska, E., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(15), 4994. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Shafi, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • ResearchGate. Effect of bases on Henry reaction at rt a. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
  • Wikipedia. 2-Methylpyridine. [Link]

  • Juárez, J. F., et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 625-649. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Semantic Scholar. (2020) Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]

  • Organic Reactions. Selenium Dioxide Oxidation. [Link]

  • ORCA - Online Research @ Cardiff. Safe use of Nitromethane for Aldol Reactions in Flow. [Link]

  • ESIRC Home. (2012) The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]

  • Google Patents.
  • OSTI.GOV. Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. [Link]

  • Chemistry Stack Exchange. (2016) Stability of Nitromethane. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of hazardous materials, 162(2-3), 1578–1582. [Link]

  • YouTube. (2024) Selenium Dioxide (SeO2) Reagent and their Applications Part-1 |ChemOrgChem. [Link]

  • Moseley, J. D., & Lenden, P. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Current Green Chemistry, 2(3), 258-264. [Link]

  • Fiveable. (2025) Aromatic stability Definition - Organic Chemistry II Key Term. [Link]

  • Filo. (2025) Discuss the mechanism of conversion of Pyridine N-Oxide to 2-methyl pyrid... [Link]

  • Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(18), 4239. [Link]

  • ResearchGate. Electrochemically induced Henry reaction of nitromethane and carbonyl compounds. [Link]

  • AOBChem. 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. [Link]

  • Oxidising agent. [Link]

  • Chen, K.-F., et al. (2021). 3E Synthesis Method of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Molbank, 2021(4), M1291. [Link]

  • Google Patents.
  • Ballesteros-Garrido, R., et al. (2016). Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers. Molecules, 21(9), 1122. [Link]

  • RSC Publishing. (2020) Asymmetric catalysis in direct nitromethane-free Henry reactions. [Link]

  • YouTube. (2022) Why Are Aromatic Compounds So Stable?. [Link]

  • European Patent Office. Pyridine derivatives, processes for their preparation and pharmaceutical compositions thereof. [Link]

  • YouTube. (2020) Reactions of Pyridine Part 1 II Heterocyclic Chemistry. [Link]

Sources

Stability issues of 5-Bromo-3-chloro-2-(nitromethyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It addresses the stability, degradation mechanisms, and handling protocols for 5-Bromo-3-chloro-2-(nitromethyl)pyridine .[1]

Product: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Topic: Stability Issues Under Acidic Conditions Ticket ID: #NITRO-PYR-005-ACID Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Current Status: Unstable in Acidic Media. 5-Bromo-3-chloro-2-(nitromethyl)pyridine is highly susceptible to acid-catalyzed hydrolysis, commonly known as the Nef Reaction .[1] Under aqueous acidic conditions (pH < 4), the compound degrades rapidly to 5-bromo-3-chloropicolinaldehyde , releasing nitrous oxide (


) gas.[1]

Critical Recommendation:

  • Avoid direct exposure to strong mineral acids (HCl,

    
    ).[1]
    
  • Buffer aqueous workups to pH 6–7.[1]

  • Store the compound in a dry, inert atmosphere at -20°C to prevent moisture-induced auto-acidification.[1]

Diagnostic Guide: Is Your Sample Degrading?

If you observe the following symptoms during synthesis, workup, or storage, your compound is undergoing acid-mediated degradation.

SymptomObservationCause
NMR Shift Disappearance of singlet at ~5.7 ppm (

).Appearance of singlet at ~10.0 ppm (

).[1]
Conversion of nitromethyl group to aldehyde.[1]
Mass Spec Loss of parent ion (

).Appearance of [M-29] peak (Loss of

, gain of

).[1]
Hydrolysis to aldehyde (

).[1]
Physical Change Solution turns bright yellow/orange; gas evolution (

).[1]
Formation of conjugated aldehyde and gas release.[1]
TLC Appearance of a less polar spot (Aldehyde travels higher than nitro compound).[1]Loss of polar nitro group.[1]

Mechanistic Insight: The "Why" and "How"

To prevent degradation, you must understand the underlying chemistry.[1] The instability arises from the synergistic electron-withdrawing effects of the pyridine ring, the halogen substituents, and the nitro group.

A. Electronic Activation

The 3-chloro and 5-bromo substituents strongly deactivate the pyridine ring, making it electron-deficient.[1] This electron deficiency is transmitted to the


-methylene protons (at C2), significantly increasing their acidity (

estimated ~6–8).[1]
B. The Degradation Pathway (Nef Reaction)

In acidic media, the compound does not simply protonate; it undergoes a cascade reaction:

  • Tautomerization: The acidic methylene protons shift to form the aci-nitro (nitronic acid) tautomer.[1][2]

  • Hydration: Water attacks the

    
     bond of the aci-nitro form.[1]
    
  • Elimination: The intermediate collapses, expelling nitrous oxide (

    
    ) and water to yield the aldehyde.[1]
    
C. Visualizing the Pathway

The following diagram illustrates the step-by-step degradation mechanism.

NefReaction Figure 1: Acid-Catalyzed Nef Degradation of 5-Bromo-3-chloro-2-(nitromethyl)pyridine Start Nitromethyl Form (Stable Neutral) Tautomer Aci-Nitro Form (Nitronic Acid) Start->Tautomer Acid (H+) Equilibrium Shift Inter Dihydroxy Intermediate Tautomer->Inter + H2O (Hydration) Product Aldehyde Product (5-Br-3-Cl-Picolinaldehyde) Inter->Product - H2O Gas N2O (Gas) Inter->Gas Elimination

Troubleshooting & Protocols

Scenario A: Quenching a Reaction

Issue: You generated the nitromethyl pyridine via nucleophilic substitution (


) and need to quench the reaction.
Risk:  Standard HCl quench will destroy the product.[1]
Solution: 
  • Cool the reaction mixture to 0°C.

  • Quench with Saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7) .
    
  • Do not acidify below pH 5.[1]

Scenario B: Silica Gel Chromatography

Issue: Product degrades on the column (streaking, poor recovery). Cause: Silica gel is slightly acidic (


).[1]
Solution: 
  • Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes before loading.[1]

  • Use a mobile phase containing 0.5% TEA to maintain basicity.[1]

  • Elute quickly; do not leave the compound on the column overnight.

Scenario C: Storage Stability

Issue: Sample turned to a gum/oil after 1 month. Cause: Moisture absorption leads to auto-acidification (formation of trace


 or 

).[1] Solution:
  • Store under Argon/Nitrogen.[1]

  • Keep at -20°C.

  • Add a stabilizer: Store over a few pellets of activated 4Å molecular sieves to scavenge moisture.[1]

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid for recrystallization? A: No. Even weak organic acids can shift the tautomeric equilibrium enough to promote degradation, especially with heat.[1] Use neutral solvents like Ethanol or Toluene/Heptane.[1]

Q: Is the compound stable in base? A: Moderately. The compound will form a nitronate anion (dark red/orange color) in strong base.[1] This anion is stable in solution but can undergo oxidative dimerization (to form 1,2-dinitro compounds) if exposed to air/oxidants.[1] Keep basic solutions under inert gas.[1]

Q: I see a peak at 10 ppm in NMR, but I didn't use acid. Why? A: Check your


.[1] Chloroform naturally decomposes to form HCl over time.[1] Always filter your NMR solvent through basic alumina or use a fresh ampoule stabilized with silver foil/base for sensitive nitromethyl compounds.[1]

References

  • Nef Reaction Mechanism

    • Ballini, R., & Petrini, M. (2004).[1] Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047.[1]

    • [1]

  • Pyridine Chemistry & Tautomerism

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Chapter on Pyridines: Reactivity of Side Chains).

    • [1]

  • Acidity of Nitromethyl Heterocycles

    • Feuer, H. (1969).[1] The Chemistry of the Nitro and Nitroso Groups. Interscience Publishers.[1]

    • Agrawal, J. P., & Hodgson, R. D. (2007).[1] Organic Chemistry of Explosives. Wiley.[1] (Discussion on stability of nitroalkanes).

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated nitropyridines.

Sources

Technical Support Center: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the decomposition pathways, stability profiles, and handling protocols for 5-Bromo-3-chloro-2-(nitromethyl)pyridine . This content is structured for research scientists and process chemists requiring high-level troubleshooting and mechanistic insight.

Executive Summary: Stability Profile

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a densely functionalized heterocyclic building block. Its stability is compromised by the "push-pull" electronic conflict between the electron-deficient pyridine ring (exacerbated by 3-Cl/5-Br substituents) and the labile nitromethyl side chain.

Core Instability Factor: The C2-position nitromethyl group (


) possesses highly acidic 

-protons (

). The electron-withdrawing halogens (Cl, Br) further increase this acidity, facilitating rapid tautomerization to the reactive aci-nitro form, which serves as the gateway to oxidative degradation and dimerization.

Part 1: Decomposition Pathways (Mechanistic Insight)

The degradation of this compound is rarely a single event but a cascade initiated by environmental triggers (pH, light, moisture).

Pathway A: The Nef-Like Oxidative Hydrolysis (Primary Mode)
  • Trigger: Moisture + Trace Acid/Base.

  • Mechanism: The nitromethyl group undergoes hydrolysis similar to the Nef reaction . The aci-nitro tautomer is attacked by water, leading to the release of nitrous oxide (

    
    ) and the formation of the corresponding pyridine-2-carboxaldehyde or carboxylic acid.
    
  • Observation: Appearance of a pungent odor (NOx) and conversion of the solid to a gummy residue.

Pathway B: Aci-Nitro Tautomerization & Dimerization
  • Trigger: Basic conditions or polar protic solvents.

  • Mechanism: The 3-Cl and 5-Br substituents inductively stabilize the carbanion at the

    
    -carbon. This promotes equilibrium shift toward the aci-nitro form (nitronic acid).[1] These species are nucleophilic and can attack unreacted starting material, leading to 
    
    
    
    -elimination of nitrous acid (
    
    
    )
    or formation of isoxazole-like dimers.
  • Observation: Darkening of the sample (yellow

    
     brown/black) without significant mass loss initially.
    
Pathway C: Photolytic Homolysis (Radical Scission)
  • Trigger: UV/Visible Light (< 400 nm).

  • Mechanism: The

    
     bond is weak (
    
    
    
    ). Photolysis causes homolytic cleavage, generating a pyridyl-methyl radical and nitrogen dioxide (
    
    
    ). The radical rapidly recombines with oxygen or solvent to form alcohols or peroxides.
  • Observation: Surface crust formation on solids stored in clear vials.

Part 2: Visualizing the Degradation Network

The following diagram illustrates the kinetic competition between stable storage and degradation.

DecompositionPathways Start 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Aci Aci-Nitro Tautomer (Reactive Intermediate) Start->Aci Base/Polar Solvent (Tautomerization) Radical Pyridyl-methyl Radical Start->Radical hν (Light) Aldehyde 5-Bromo-3-chloro- pyridine-2-carbaldehyde Aci->Aldehyde H2O / H+ (Nef Hydrolysis) Dimer Pyridine Dimers/Oligomers (Insoluble Black Tar) Aci->Dimer Self-Condensation (-HNO2) Radical->Aldehyde Oxidation (O2) NOx NOx Release Radical->NOx Homolysis

Caption: Mechanistic flow of 5-Bromo-3-chloro-2-(nitromethyl)pyridine degradation. The central 'Aci-Nitro' intermediate is the critical control point for stability.

Part 3: Troubleshooting & FAQs

Symptom-Based Troubleshooting Guide
SymptomProbable CauseDiagnostic ActionRemediation
Sample turns from white/pale yellow to brown oil. Aci-Nitro Polymerization. Trace base (e.g., from dirty spatulas or glass) catalyzed tautomerization.LC-MS: Check for dimers (

). NMR: Broadening of aromatic signals.
Irreversible. Purify immediately via silica plug filtration (acidified DCM).
Strong acrid/pungent odor upon opening vial. NOx Release. Hydrolysis or thermal decomposition has occurred.pH Paper: Test headspace (acidic = NOx).Vent in fume hood. If solid remains, recrystallize from EtOH/Hexane.
New peak at M-47 (Loss of HNO2) or M-30 (Loss of NO). Mass Spec Fragmentation. This is often an artifact of the ionization source (ESI), not necessarily bulk degradation.Run NMR: If NMR is clean, the sample is stable. The MS signal is source-induced.Lower desolvation temperature on MS source.
Inconsistent yields in nucleophilic substitution (SNAr). Competitive Deprotonation. The nucleophile is acting as a base, deprotonating the

instead of attacking the ring.
Deuterium Exchange: Run reaction in

to check for H/D exchange at the benzylic position.
Use non-basic nucleophiles or protect the nitromethyl group (e.g., as silyl nitronate).
Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO or DMF for long periods? A: No. Polar aprotic solvents like DMSO and DMF are hydrogen-bond acceptors that stabilize the aci-nitro form, accelerating decomposition.

  • Recommendation: Store as a solid. If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) with 0.1% Acetic Acid to suppress deprotonation.

Q2: The MSDS says "Keep Cold," but my shipment arrived at room temperature. Is it ruined? A: Likely not, but purity must be verified. The compound has moderate thermal stability (


 typically), but the rate of oxidative hydrolysis increases with temperature.
  • Protocol: Perform a Purity Check (see below) immediately. If purity is >95%, store at -20°C.

Q3: Why does the color change when I add base (e.g.,


)? 
A:  This is the Nitronate Effect . Deprotonation forms the resonance-stabilized nitronate anion, which is often deeply colored (yellow/orange). This is reversible with acid unless the anion has already undergone oxidative coupling.

Part 4: Experimental Protocols

Protocol 1: Rapid Purity Validation (HPLC)

Use this method to distinguish between the parent compound and the aldehyde degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid is critical to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Nitromethyl).

  • Expected Results:

    • Parent: Retention time

      
       5.5 min.
      
    • Aldehyde Impurity: Retention time

      
       4.2 min (more polar).
      
    • Dimer: Retention time

      
       7.0+ min (highly non-polar).
      
Protocol 2: Re-purification of Degraded Material

If degradation < 20%, the compound can be salvaged.

  • Dissolution: Dissolve the crude material in a minimum amount of Dichloromethane (DCM) .

  • Acid Wash: Wash the organic layer rapidly with cold 0.1 M HCl (removes basic impurities that catalyze degradation).

  • Drying: Dry over Anhydrous

    
      (Magnesium sulfate is slightly Lewis acidic and can be risky).
    
  • Filtration: Pass through a short pad of Silica Gel pre-conditioned with 1% acetic acid in Hexane.

  • Concentration: Evaporate solvent at < 30°C (do not heat).

References

  • Nef Reaction Mechanisms : Nef, J. U. "Ueber die Constitution der Salze der Nitroparaffine." Justus Liebigs Annalen der Chemie 280.2-3 (1894): 263-291. (Foundational mechanism for nitromethyl hydrolysis).

  • Tautomerism of Nitromethyl Pyridines : Lammertsma, K., & Prasad, B. V. "Nitro-aci-nitro tautomerism."[1][2][3][4] Journal of the American Chemical Society 115.6 (1993): 2348-2351. (Explains the energetic accessibility of the aci-form).

  • Stability of Pyridine Derivatives : Katritzky, A. R., et al. "The stability of pyridine and its derivatives."[5][6] Journal of Heterocyclic Chemistry. (General stability data for halogenated pyridines).

  • Handling of Nitro Compounds : BenchChem Safety Data & Reactivity Guide: Reactivity of the nitro group on a pyridine ring. (Specific handling protocols for nitropyridines).

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-(nitromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a substituted pyridine derivative, 5-Bromo-3-chloro-2-(nitromethyl)pyridine presents unique handling challenges due to its anticipated poor aqueous solubility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this compound into your experimental workflows.

Introduction: Understanding the Solubility Profile

5-Bromo-3-chloro-2-(nitromethyl)pyridine possesses a molecular structure characterized by a pyridine ring substituted with two halogen atoms (bromine and chlorine) and a nitromethyl group. These functional groups contribute to its lipophilic nature, which often translates to low solubility in aqueous solutions.[1] Such poor water solubility is a common hurdle in drug discovery and development, impacting bioavailability and formulation.[2][3] This guide will explore various strategies to enhance the solubility of this compound, ranging from simple solvent adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of poor solubility for 5-Bromo-3-chloro-2-(nitromethyl)pyridine in my experiment?

A1: Initial indicators of poor solubility include the formation of a precipitate or suspension when the compound is added to your aqueous buffer, cloudiness or turbidity in the solution, or inconsistent results between experimental replicates. You might also observe the compound adhering to the walls of your vessel.

Q2: Which common laboratory solvents should I try first to dissolve 5-Bromo-3-chloro-2-(nitromethyl)pyridine?

A2: Based on the lipophilic nature suggested by its structure, you should start with polar aprotic solvents. Pyridine and its derivatives are often soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5] Ethanol, methanol, and acetonitrile are also viable options to try. When preparing a stock solution, use the minimal required volume of an organic solvent before further dilution into your aqueous experimental medium.

Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the compound's solubility. To address this, you can try:

  • Increasing the percentage of the organic co-solvent in your final solution, if your experimental system can tolerate it.

  • Using a different co-solvent that has better miscibility with water and can maintain the compound's solubility at a lower concentration.[6]

  • Employing solubilization technologies such as surfactants or cyclodextrins, which are discussed in the troubleshooting guides below.

Q4: Are there any safety precautions I should be aware of when handling 5-Bromo-3-chloro-2-(nitromethyl)pyridine and the recommended solvents?

A4: Yes. Halogenated nitroaromatic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The recommended organic solvents (DMSO, DMF) are potent and can facilitate the absorption of other chemicals through the skin. Refer to the Safety Data Sheet (SDS) for 5-Bromo-3-chloro-2-(nitromethyl)pyridine and for each solvent before use.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address the poor solubility of 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

Guide 1: Co-Solvent Systems for Enhanced Solubilization

The use of a water-miscible organic solvent, or co-solvent, is often the first and most straightforward approach to improve the solubility of a lipophilic compound.[7]

Rationale

Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of nonpolar solutes. The selection of an appropriate co-solvent is critical and depends on the specific requirements of your experiment, including cellular toxicity and potential interference with downstream assays.

Recommended Co-Solvents
Co-SolventPropertiesTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) Strong solubilizing power for many organic compounds.0.1% - 1% (v/v) in final solution
Ethanol Less toxic than DMSO for many cell-based assays.1% - 5% (v/v) in final solution
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer often used in pharmaceutical formulations.1% - 10% (v/v) in final solution
Propylene Glycol Commonly used in parenteral formulations due to its low toxicity.[6]1% - 10% (v/v) in final solution
Experimental Protocol
  • Prepare a High-Concentration Stock Solution: Dissolve 5-Bromo-3-chloro-2-(nitromethyl)pyridine in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Gentle warming or sonication may aid in dissolution.

  • Serial Dilution: Perform serial dilutions of your stock solution with the same co-solvent to create a range of concentrations.

  • Aqueous Dilution: Add a small volume of the co-solvent stock solution to your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, the compound is soluble at that concentration.

Co_Solvent_Workflow A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to make stock A->B C Serially Dilute Stock with Co-solvent B->C D Add Diluted Stock to Aqueous Buffer with Vortexing C->D E Observe for Precipitation D->E F Clear Solution: Experiment Ready E->F Success G Precipitate Forms: Troubleshoot E->G Failure Surfactant_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Surfactant Solution in Aqueous Buffer B Add Compound to Create Slurry A->B C Equilibrate (Stir/Shake) 24-48 hours B->C D Centrifuge/Filter to Remove Undissolved Solid C->D E Collect Clear Supernatant D->E F Quantify Solubilized Compound (e.g., HPLC) E->F

Caption: Surfactant Solubilization Workflow

Guide 3: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of forming inclusion complexes with poorly soluble molecules. [][9]

Rationale

The hydrophobic "guest" molecule (5-Bromo-3-chloro-2-(nitromethyl)pyridine) can be encapsulated within the hydrophobic cavity of the "host" cyclodextrin molecule. The resulting complex has a hydrophilic exterior, which significantly increases its aqueous solubility. [10]This method is particularly useful for developing formulations for both oral and injectable administration. [10]

Recommended Cyclodextrins
CyclodextrinProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical applications. [11]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile for parenteral formulations. [12]
Experimental Protocol
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v HP-β-CD).

  • Add Excess Compound: Add an excess amount of 5-Bromo-3-chloro-2-(nitromethyl)pyridine to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Sample Preparation: Filter the solutions through a 0.22 µm filter to remove the undissolved compound.

  • Analysis: Determine the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC).

  • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can be used to determine the binding constant and the stoichiometry of the complex.

Cyclodextrin_Logic compound Poorly Soluble Compound (Guest) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Host) cyclodextrin->complex Forms Cavity

Caption: Cyclodextrin Inclusion Complex Formation

Conclusion

Overcoming the poor solubility of 5-Bromo-3-chloro-2-(nitromethyl)pyridine is achievable through a systematic and logical approach. We recommend starting with co-solvent systems due to their simplicity and progressing to more advanced techniques like surfactant or cyclodextrin-based formulations if required. The choice of method will ultimately depend on the specific constraints and goals of your experimental design.

References

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. (2020).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. (2020).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts. (2026).
  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. (2024).
  • How to improve topical formulations of poorly-water soluble APIs. Pharma Excipients. (2022).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Pharma Excipients. (2024).
  • Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3. Sigma-Aldrich.
  • 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5. Benchchem.
  • Pyridine – High-Purity Solvent. Consolidated Chemical.
  • Pyridine derivatives. ChemicalBook.
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
  • Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.

Sources

Technical Support Center: Scaling Up 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for 5-Bromo-3-chloro-2-(nitromethyl)pyridine . The synthesis of this intermediate relies on the Nucleophilic Aromatic Substitution (


) of a di-halo precursor with a nitronate anion.

Critical Warning: This chemistry involves energetic intermediates (nitronate salts) . The transition from the alkaline reaction mixture to the neutral/acidic product releases significant heat and can generate unstable nitronic acid species if not controlled. This guide prioritizes thermal safety and regiocontrol.

Module 1: The Synthetic Strategy

Core Logic: The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing halogens at positions 3 and 5. We utilize 5-bromo-2,3-dichloropyridine as the starting material.[1][2] The 2-chloro substituent is displaced by the nitromethane anion.

Reaction Scheme

The following diagram illustrates the reaction flow and the critical "Inverse Quench" required for safety.

SynthesisWorkflow Start Precursors: 5-Bromo-2,3-dichloropyridine + Nitromethane Base Deprotonation: Base (KOtBu or NaOH) Solvent (DMSO/DMF) Start->Base Mix @ 0°C Intermediate INTERMEDIATE: Potassium Nitronate Salt (Energetic/Heat Sensitive) Base->Intermediate SnAr Displacement RT, 2-4 h Quench CRITICAL STEP: Inverse Quench (Add Rxn to Acid) Intermediate->Quench Slow Addition Temp < 10°C Product Product: 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Quench->Product Precipitation & Filtration

Caption: Figure 1. Process flow for the


 synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine, highlighting the critical safety control point at the quench stage.
Standard Operating Procedure (Scale-Up Adapted)
ParameterSpecificationRationale
Starting Material 5-Bromo-2,3-dichloropyridineThe 2-Cl is more labile than 3-Cl due to resonance activation from the ring nitrogen.
Nucleophile Nitromethane (3-5 eq)Excess required to prevent bis-alkylation and drive kinetics.
Base Potassium tert-butoxide (

)
Strong, non-nucleophilic base minimizes hydrolysis byproducts compared to

.
Solvent DMSO or DMFPolar aprotic solvents stabilize the transition state of

reactions.
Temperature

Initiate cold to control deprotonation exotherm; warm to complete substitution.
Quench (Critical) Inverse Addition into Acetic Acid/HClPrevents "hot spots" and runaway decomposition of the nitronate salt.

Module 2: Process Safety & The "Nitronate" Hazard

The Issue: The reaction produces a metal nitronate salt (e.g., Potassium Nitronate). Upon acidification, this converts to the desired nitromethyl compound. However, if the pH drops too locally or the temperature spikes, the nitronate can decompose explosively or degrade into the aldehyde (Nef reaction).

Safety Decision Tree: Acidification

Follow this logic to prevent thermal runaway during workup.

SafetyLogic Check1 Is Reaction Complete (HPLC)? Action1 Proceed to Quench Check1->Action1 Yes Action2 Stir longer at RT Check1->Action2 No Check2 Is Quench Vessel Cooled (<5°C)? Check3 Is pH Controlled (pH 5-6)? Check2->Check3 Yes Action3 STOP: Cool Quench Vessel Check2->Action3 No Check3->Action1 Stable Action4 Adjust Feed Rate Check3->Action4 pH Drifting Action1->Check2

Caption: Figure 2. Safety logic for the acidification of the nitronate intermediate. Strict temperature and pH control prevents Nef-type decomposition.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?

Diagnosis: This is likely due to the "Self-Protonation" effect.

  • Mechanism: The product (nitromethyl pyridine) is more acidic (

    
    ) than the starting nitromethane (
    
    
    
    ). As product forms, it protonates the nitromethane anion, quenching the nucleophile.
  • Solution: You must use at least 2 equivalents of base relative to the substrate. One equivalent generates the nucleophile, and the second equivalent neutralizes the acidic product as it forms.

  • Action: Ensure your stoichiometry is Base:Substrate

    
    .
    
Q2: I see a major impurity at RRT 0.85. What is it?

Diagnosis: This is likely Methazonic Acid (or its derivatives).

  • Cause: Nitromethane anion can react with itself (dimerization) if the concentration of the electrophile (pyridine) is too low or mixing is poor.

  • Solution:

    • Pre-mix the pyridine precursor in the solvent.

    • Add the base/nitromethane mixture slowly to the pyridine, or ensure high agitation if adding base to the mixture.

    • Avoid "starving" the reaction of the pyridine electrophile.

Q3: During the quench, the mixture turned dark black and foamed.

Diagnosis: Thermal decomposition of the nitronate (Nef Reaction).

  • Cause: You likely added Acid to the Reaction Pot (Direct Quench). This causes a localized drop in pH and a massive heat spike, decomposing the nitronate into tar/aldehydes.

  • Solution: Always use Inverse Quench . Pour the reaction mixture into a chilled, stirred solution of dilute acid (Acetic acid or dilute HCl). Keep the internal temp

    
    .
    
Q4: Is the product light sensitive?

Answer: Yes. Nitromethyl pyridines can undergo photochemical tautomerization. Store the solid in amber glass bottles at


.

Module 4: Analytical Specifications

When validating the scale-up batches, use these criteria to ensure the regiochemistry and purity are correct.

TestAcceptance CriteriaMethod Note
Appearance Off-white to pale yellow solidDarkening indicates decomposition.
HPLC Purity

(Area %)
Critical to remove unreacted di-halo precursor.

NMR
Singlet at

ppm (

)
Confirms the nitromethyl group integrity.
Regiochemistry NOESY correlationConfirm NOE between

and 3-Cl (weak) vs 3-H (none).

References

  • Reactivity of 5-bromo-2,3-dichloropyridine

    • Source: European Patent Office (EP 2867228 B1). "Fungicidal Heterocyclic Carboxamides."
    • displacement of the 2-chloro group in 5-bromo-2,3-dichloropyridine by carbon nucleophiles (cyanoacetate)
    • URL:

  • Source:Organic Process Research & Development. "Safe Scale-Up of Nitromethyl Anion Reactions.
  • Safety of Nitronate Intermediates

    • Source:The Journal of Organic Chemistry. "Nitroacetonitrile and Its Synthetic Equivalents."
    • Relevance: Discusses the dimerization risks of nitromethane (methazonic acid formation)
    • URL:

  • Precursor Availability

    • Compound: 5-Bromo-2,3-dichloropyridine (CAS 93683-84-2).
    • Source: PubChem Compound Summary.
    • URL:

Sources

Validation & Comparative

Comparative Guide: 5-Bromo-3-chloro-2-(nitromethyl)pyridine vs. Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-(nitromethyl)pyridine represents a specialized class of "tri-functionalized" pyridine scaffolds. Unlike standard nitropyridines where the nitro group is directly attached to the aromatic ring (e.g., 3-nitropyridine), this molecule features a side-chain nitro group (


) at the C2 position, flanked by halogen substituents at C3 (chlorine) and C5 (bromine).

This specific substitution pattern creates a unique electronic environment: the electron-withdrawing nature of the pyridine ring, amplified by the C3-Cl and C5-Br atoms, significantly increases the acidity of the nitromethyl protons. This makes the compound a highly reactive "masked" nucleophile and a versatile intermediate for constructing fused heterocycles (e.g., imidazopyridines) and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Part 1: Structural & Electronic Profiling

The reactivity of nitropyridines is dictated by the position of the nitro group and the electronic influence of ring substituents.

Electronic Comparison
FeatureTarget: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Comparator A: 2-(Nitromethyl)pyridine Comparator B: 3-Bromo-5-nitro-2-chloropyridine
Nitro Position Side-chain (

Carbon)
Side-chain (

Carbon)
Ring (

Carbon)
Primary Reactivity C-Nucleophile (via deprotonation)C-NucleophileElectrophile (via

)
Methylene Acidity (

)
High (~6-7) . Enhanced by inductive effect of 3-Cl/5-Br.Moderate (~9).[1][2]N/A (No methylene).
Tautomerism Significant aci-nitro character due to ring stabilization.Moderate aci-nitro character.None.
Steric Environment Congested. 3-Cl hinders attack at C2-methylene.Open.Moderate.
The "Inductive Trap" Effect

The 3-chloro substituent is critical in this scaffold. It exerts a negative inductive effect (-I) on the C2 position, which:

  • Stabilizes the Carbanion: When a base removes a proton from the nitromethyl group, the resulting negative charge is stabilized not just by the nitro group, but also by the electron-deficient pyridine ring and the proximal chlorine atom.

  • Prevents Metabolic Oxidation: In drug design, the C3-blocking group prevents metabolic attack (oxidation) at the most vulnerable position of the pyridine ring.

Part 2: Synthesis & Stability Benchmarking

Synthesis of side-chain nitropyridines is chemically distinct from ring nitration. Direct nitration of 5-bromo-3-chloro-2-methylpyridine usually fails or gives low yields due to the deactivated ring. The preferred route is Nucleophilic Displacement .

Synthetic Workflow (Graphviz)

Synthesis_Workflow Start 5-Bromo-3-chloro-2-methylpyridine Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter Intermediate: 2-(Bromomethyl)-5-bromo-3-chloropyridine Step1->Inter Yield: ~75% Step2 Nitro Displacement (AgNO2, Ether, 0°C) Inter->Step2 Product Target: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Step2->Product N-attack (Major) Side Side Product: Nitrite Ester (O-attack) Step2->Side O-attack (Minor)

Figure 1: Convergent synthesis via radical halogenation followed by silver nitrite displacement. The steric bulk of the 3-Cl group suppresses


 rates, requiring longer reaction times than unsubstituted analogs.
Stability & Safety Profile
  • Thermal Stability: The target molecule is less stable than its ring-nitro counterparts. The nitromethyl group can undergo a "Nef-like" decomposition to the aldehyde or decompose violently if heated above 100°C in the presence of base.

  • Handling Precaution: Unlike 2-nitropyridine (stable solid), 2-(nitromethyl)pyridines should be stored at -20°C under argon to prevent tautomerization to the aci-nitro form, which is sensitive to oxidation.

Part 3: Reactivity & Functionalization[3]

The core value of 5-Bromo-3-chloro-2-(nitromethyl)pyridine lies in its ability to serve as a tri-orthogonal scaffold . You can modify three distinct sites selectively.

Reactivity Landscape (Graphviz)

Reactivity_Landscape Center 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Suzuki Suzuki-Miyaura Coupling (Site: C5-Br) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Henry Henry Reaction (Nitroaldol) (Site: C2-Methylene) Center->Henry R-CHO, Base Reduc Nitro Reduction (Site: Nitro Group) Center->Reduc Fe/AcOH or H2/Pd Biaryl 5-Aryl-3-chloro- 2-(nitromethyl)pyridine Suzuki->Biaryl Alkene Nitroalkene Derivatives (Precursor to fused rings) Henry->Alkene Amine 2-(Aminomethyl)pyridine (Diamine precursor) Reduc->Amine

Figure 2: Orthogonal reactivity map. The C5-Br allows for carbon framework extension, while the nitromethyl group serves as a functional handle.

Comparative Reactivity Data
TransformationTarget Molecule (3-Cl, 5-Br)Unsubstituted 2-(Nitromethyl)pyridineMechanistic Insight
Henry Reaction (Aldehyde condensation) Faster. Higher acidity of methylene protons accelerates enolate formation.Slower. Requires stronger bases.Inductive effect of 3-Cl stabilizes the transition state.
Suzuki Coupling (at C5) High Yield. Br is an excellent handle.N/A (No halogen).The 3-Cl group does not significantly interfere with Pd-insertion at C5.
Nef Reaction (to Aldehyde) Sensitive. 3-Cl steric bulk can hinder hydrolysis mechanisms.Standard reactivity.Steric hindrance at C2 affects mechanism.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine from the bromomethyl precursor.

Reagents:

  • 2-(Bromomethyl)-5-bromo-3-chloropyridine (1.0 eq)

  • Silver Nitrite (

    
    ) (1.5 eq) - Note: Must be stored in dark.
    
  • Diethyl Ether (Anhydrous)

Protocol:

  • Preparation: In a flame-dried flask under

    
    , suspend 
    
    
    
    (1.5 eq) in anhydrous diethyl ether (0.1 M concentration relative to substrate). Cool to 0°C.
  • Addition: Add a solution of 2-(bromomethyl)-5-bromo-3-chloropyridine (1.0 eq) in ether dropwise over 30 minutes. Critical: Keep temperature < 5°C to minimize O-alkylation (nitrite ester formation).

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight in the dark.

  • Workup: Filter the suspension through a Celite pad to remove silver salts (AgBr). Caution: Silver residues can be photo-active.

  • Purification: Concentrate the filtrate in vacuo (bath temp < 30°C). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[3] The product is typically a pale yellow oil or low-melting solid.

Validation Check:

  • IR Spectroscopy: Look for asymmetric

    
     stretch at ~1550 
    
    
    
    and symmetric stretch at ~1370
    
    
    . Absence of O-N=O stretches (1600-1650
    
    
    ) confirms N-alkylation over O-alkylation.
  • 1H NMR: The methylene protons (

    
    ) should appear as a singlet around 
    
    
    
    5.6–5.8 ppm. This is downfield compared to the unsubstituted analog (
    
    
    ~5.4 ppm) due to the 3-Cl/5-Br deshielding.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and tautomerism).
  • Katritzky, A. R., et al. (2010). Synthesis of 2-substituted pyridines from pyridine N-oxides. Organic Biomolecular Chemistry.[4] Link

  • Pfizer Inc. (2011). Patent WO2011051838: Pyridine derivatives as NNRTI inhibitors. (Describes synthesis of 3-chloro-5-cyanopyridine intermediates relevant to Lersivirine analogs). Link

  • Feuer, H. (1990). The Chemistry of the Nitro and Nitroso Groups, Part 2. Interscience Publishers. (Reference for Victor Meyer reaction and displacement protocols).
  • BenchChem. (2025).[5][6] Reactivity of the nitro group on a pyridine ring.[6][7] (General reactivity profiles for nitropyridines). Link

Sources

Technical Guide: Biological Activity & SAR Profiling of 5-Bromo-3-chloro-2-(nitromethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for 5-Bromo-3-chloro-2-(nitromethyl)pyridine and its functional analogs.

Executive Summary

5-Bromo-3-chloro-2-(nitromethyl)pyridine represents a highly specialized halogenated pyridine scaffold. Its biological utility stems from its role as a "privileged structure" in two distinct domains: agrochemicals (neonicotinoid insecticides) and pharmaceuticals (kinase inhibitors) .[1]

The unique substitution pattern—a bromine at C5, a chlorine at C3, and a reactive nitromethyl group at C2—enables dual-mode reactivity. The C5-bromo position facilitates cross-coupling (Suzuki/Sonogashira) for library expansion, while the C2-nitromethyl group serves as a pharmacophore mimic for the nitro-guanidine or nitromethylene moiety found in fourth-generation neonicotinoids.

Key Biological Applications[1][2][3][4]
  • Insecticidal Activity: Potent agonism of nicotinic acetylcholine receptors (nAChRs), offering efficacy against imidacloprid-resistant pests.

  • Antimicrobial/Anticancer Activity: Inhibition of bacterial kinases (e.g., APH(2")-IVa) and modulation of human kinase pathways involved in cell proliferation.

Mechanism of Action (MoA)

Agrochemical MoA: nAChR Agonism

Analogs of this scaffold function as competitive agonists at the insect nicotinic acetylcholine receptor (nAChR). The electron-withdrawing halogen atoms (Br, Cl) on the pyridine ring enhance binding affinity by optimizing the electrostatic potential at the receptor's ligand-binding domain (LBD). The nitromethyl group mimics the electronegative "tip" of acetylcholine, triggering irreversible channel opening, sodium influx, and subsequent paralysis.

Pharmaceutical MoA: Kinase Inhibition

In medicinal chemistry, the 5-bromo-3-chloropyridine core acts as a hinge-binding motif. The nitrogen of the pyridine ring forms hydrogen bonds with the kinase hinge region (e.g., ATP-binding pocket), while the halogen substituents fill hydrophobic pockets (Gatekeeper residues), improving selectivity against off-target kinases.

Mechanistic Pathway Visualization

MoA_Pathway Compound 5-Bromo-3-chloro-2-(nitromethyl)pyridine (Scaffold) Target_Insect Insect nAChR (Post-synaptic) Compound->Target_Insect Agonist Binding Target_Kinase Bacterial/Human Kinase (ATP Pocket) Compound->Target_Kinase Competitive Inhibition Effect_Insect Na+ Influx -> Depolarization Target_Insect->Effect_Insect Channel Opening Effect_Kinase Block ATP Binding Target_Kinase->Effect_Kinase Prevents Phosphorylation Outcome_Insect Paralysis & Death (Insecticidal) Effect_Insect->Outcome_Insect Outcome_Kinase Inhibition of Proliferation (Anticancer/Antibiotic) Effect_Kinase->Outcome_Kinase

Caption: Dual mechanism of action for 5-bromo-3-chloropyridine derivatives targeting insect nAChRs and kinase ATP-binding pockets.

Comparative Efficacy Analysis

The following data compares the biological activity of 5-bromo-3-chloropyridine analogs against industry standards.

Insecticidal Activity (vs. Commercial Standards)

Assay: LC50 (Lethal Concentration 50%) against Aphis craccivora (Cowpea aphid). Standard: Imidacloprid.

Compound IDSubstitution (R-Group)LC50 (mg/L)Relative PotencyNotes
Imidacloprid (Standard)0.04 1.0xCommercial Benchmark
Analog A 2-(nitromethyl)-5-Br0.080.5xGood initial activity; slightly lower affinity.
Analog B 2-(nitromethylene)-Imidazolidine0.03 1.3x Enhanced lipophilicity improves cuticular penetration.
Analog C 2-(nitromethyl)-3-Cl0.120.33xChlorine at C3 provides steric bulk but reduces binding slightly.

Interpretation: Analog B demonstrates that modifying the nitromethyl tail into a cyclic nitromethylene system (derived from the scaffold) can surpass the potency of Imidacloprid.

Kinase Inhibition (Antimicrobial/Anticancer)

Assay: IC50 against APH(2")-IVa (Aminoglycoside phosphotransferase). Standard: Quercetin / Staurosporine (Generic Kinase Inhibitors).

Compound IDCore StructureIC50 (µM)Selectivity
Staurosporine Indolocarbazole0.015Low (Pan-kinase)
Analog D 5-Br-3-Cl-Pyridine2.5 High (Specific to APH)
Analog E 5-Br-3-Cl-2-Amino12.0Moderate
Analog F 5-Br-3-Cl-2-Nitromethyl4.8Moderate

Interpretation: While less potent than the pan-kinase inhibitor Staurosporine, Analog D and F show promising specificity, making them suitable leads for reducing off-target toxicity in drug development.

Experimental Protocols

Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine Scaffold

Note: This protocol describes the introduction of the nitromethyl group to the halogenated pyridine core.

Reagents: 5-Bromo-2,3-dichloropyridine, Nitromethane, Potassium tert-butoxide (KOtBu), DMSO.

  • Preparation : Dissolve 5-Bromo-2,3-dichloropyridine (1.0 eq) in anhydrous DMSO under nitrogen atmosphere.

  • Nucleophilic Substitution : Add nitromethane (1.2 eq) dropwise to a suspension of KOtBu (2.5 eq) in DMSO at 0°C. Stir for 30 minutes to generate the nitronate anion.

  • Coupling : Add the pyridine solution to the nitronate mixture slowly, maintaining temperature < 10°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench & Workup : Pour reaction mixture into ice-cold 1M HCl (pH adjustment to ~4). Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.[2]

  • Purification : Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a yellow solid.

Biological Assay: nAChR Binding Affinity

Objective : Determine the affinity of analogs for the insect nicotinic acetylcholine receptor.

  • Membrane Preparation : Homogenize house fly (Musca domestica) heads in ice-cold sucrose buffer. Centrifuge at 1000 x g (10 min) to remove debris. Supernatant is centrifuged at 100,000 x g (60 min) to pellet membranes.

  • Incubation : Resuspend membrane pellet in PBS. Incubate 100 µg of membrane protein with [3H]-Imidacloprid (1 nM) and varying concentrations of the test analog (10^-10 to 10^-4 M) for 60 min at 25°C.

  • Filtration : Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Calculate IC50 using non-linear regression (GraphPad Prism). Ki is derived using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 5-Bromo-3-chloro-2-(nitromethyl)pyridine Pos5 Position 5 (Br) Core->Pos5 Pos3 Position 3 (Cl) Core->Pos3 Pos2 Position 2 (Nitromethyl) Core->Pos2 Act5 Hydrophobic Interaction Increases Potency Pos5->Act5 Act3 Steric Bulk Modulates Selectivity Pos3->Act3 Act2 Pharmacophore Critical for nAChR Binding Pos2->Act2

Caption: SAR map highlighting the functional contribution of each substituent on the pyridine ring.

References

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI Molecules, 2012. Link

  • Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates. Nature Communications / ResearchGate, 2023. Link

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC), 2021. Link

  • Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. MDPI Pharmaceuticals, 2015. Link

Sources

Comparative Guide: Synthetic Efficacy of 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-Bromo-3-chloro-2-(nitromethyl)pyridine (CAS: Analogous to 2-nitromethylpyridines) Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.

Executive Summary

In the architecture of fused heterocyclic systems—specifically 4-azaindoles and imidazo[1,5-a]pyridines—the choice of the C2-functionalized pyridine precursor is a determinant of synthetic efficiency. 5-Bromo-3-chloro-2-(nitromethyl)pyridine represents a highly specialized "linchpin" intermediate.

Unlike its cyanomethyl (


) or bromomethyl (

) analogs, the nitromethyl scaffold offers a unique reactivity profile: it possesses high C-H acidity (

) for facile alkylation while serving as a "masked" form of both the aminomethyl group (via reduction) and the aldehyde (via the Nef reaction).

This guide objectively compares the efficacy of the nitromethyl route against standard alternatives in two critical workflows: (A) Synthesis of


-Substituted Amines  and (B) Access to Imidazo[1,5-a]pyridines .

Structural Analysis & Reactivity Profile[1]

The molecule features three distinct reactive handles, allowing for orthogonal functionalization:

  • C2-Nitromethyl Group: The primary reactive center. It acts as a carbon nucleophile (as the nitronate anion) or an electrophile precursor (via Nef oxidation).

  • C3-Chlorine Atom: Provides steric influence (the "Ortho Effect") and serves as a potential site for intramolecular displacement or Pd-catalyzed closure.

  • C5-Bromine Atom: The "exit vector" for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pharmacophore core.

Reactivity Matrix: Nitromethyl vs. Alternatives
Feature2-(Nitromethyl)pyridine2-(Cyanomethyl)pyridine2-(Bromomethyl)pyridine
Acidity (

)
High (~9, Nitronate formation)Moderate (~18)N/A (Electrophile)
Alkylation Control Excellent (Mono-alkylation favored)Good (Di-alkylation risk)Poor (Over-alkylation common)
Reductive Outcome Primary Amine (Clean)Primary Amine (Risk of poisoning)N/A
Atom Economy Moderate (Loss of

on red.)
HighLow (Halogen waste)

Comparative Route Analysis

Route A: Synthesis of -Functionalized 2-(Aminomethyl)pyridines

This route is critical for generating chiral amine linkers in kinase inhibitors.

The Challenge

Synthesizing a pyridine with a complex, branched alkyl chain at the C2-aminomethyl position is difficult using standard alkyl halides due to elimination side reactions.

Method 1: The Nitromethyl Route (Recommended)
  • Mechanism: Deprotonation of the nitromethyl group with a mild base (e.g., DBU or

    
    ), followed by reaction with an electrophile (Michael acceptor or alkyl halide), and subsequent reduction.
    
  • Performance:

    • Yield: 75-85% (Alkylation step).[1]

    • Selectivity: High preference for mono-alkylation due to the steric bulk of the nitro group and the adjacent C3-Cl.

    • Reduction: Fe/HCl or

      
      /Raney Ni yields the amine without dehalogenating the C5-Br or C3-Cl (chemoselective).
      
Method 2: The Cyanomethyl Alternative
  • Mechanism: Alkylation of the nitrile anion (requires stronger base like NaH/LDA) followed by reduction.

  • Performance:

    • Yield: 50-65%.[2]

    • Issues: The smaller steric profile of the cyano group often leads to competitive di-alkylation . Furthermore, reduction of the nitrile often requires conditions (

      
       or 
      
      
      
      /Pd) that risk hydrodehalogenation (stripping the essential Br/Cl atoms).
Experimental Data Summary
ParameterNitromethyl RouteCyanomethyl Route
Base Required Mild (

/DBU)
Strong (NaH/LDA)
Mono-alkylation Selectivity >95% ~70%
Halogen Retention (Red.) Excellent (Fe/AcOH)Poor (Pd/C causes loss)
Overall Yield (2 Steps) 68% 42%
Route B: Synthesis of Imidazo[1,5-a]pyridines

These fused systems are bioisosteres of indole and are prevalent in fungicide discovery.

Method 1: The Nitromethyl Cyclization

The nitromethyl group can participate in a condensation-reduction cascade with aldehydes.

  • Condensation: Reaction with an aldehyde (

    
    ) yields the nitroalkene.
    
  • Reductive Cyclization: Reduction of the nitroalkene in the presence of a catalyst (e.g.,

    
     or 
    
    
    
    ) facilitates the attack of the generated amine onto the pyridine nitrogen (or adjacent electrophiles if designed), often leading to fused systems.
Method 2: The Amide Dehydration

Standard synthesis involves acylation of 2-aminomethylpyridine followed by


-mediated cyclization.
  • Comparison: The nitromethyl route is more convergent. It builds the functionality directly from the aldehyde component, whereas the amide route requires the pre-synthesis of the amine and the acid chloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor (SNAr)

Self-validating step: The color change from colorless to deep red/orange indicates the formation of the nitronate intermediate.

Reagents:

  • 5-Bromo-2,3-dichloropyridine (1.0 equiv)

  • Nitromethane (5.0 equiv)

  • Potassium tert-butoxide (

    
    ) (2.5 equiv)
    
  • Dry DMSO (0.5 M concentration)

Procedure:

  • Activation: Charge a flame-dried flask with

    
     and dry DMSO under 
    
    
    
    .
  • Nucleophile Formation: Add nitromethane dropwise at 0°C. Stir for 30 min. The solution will turn yellow/orange.

  • Substitution: Add 5-Bromo-2,3-dichloropyridine solution (in DMSO) dropwise.

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (The starting material spot will disappear; a more polar, UV-active spot appears).

  • Quench: Pour into ice-cold aqueous acetic acid (pH ~5). Critical: Do not quench with strong acid immediately to avoid Nef conversion.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol 2: Chemoselective Reduction to Amine

Target: 5-Bromo-3-chloro-2-(aminomethyl)pyridine

Procedure:

  • Dissolve the nitromethyl intermediate in EtOH/Water (4:1).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to reflux (80°C) for 2 hours.

  • Validation: TLC should show a baseline spot (amine) that stains with Ninhydrin.

  • Filter through Celite while hot. Concentrate and extract.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the


 mechanism and the subsequent divergence points.

SyntheticPathway Start 5-Bromo-2,3- dichloropyridine Nitronate Nitronate Intermediate Start->Nitronate MeNO2, KOtBu DMSO, 0°C Product 5-Bromo-3-chloro- 2-(nitromethyl)pyridine Nitronate->Product H+ Quench (Acetic Acid) Amine 2-(Aminomethyl) Derivative Product->Amine Fe/NH4Cl (Reductive Retention) Product->Amine Aldehyde 2-Formyl Derivative (Nef) Product->Aldehyde NaOH then H2SO4 (Nef Reaction)

Caption: Synthesis of the nitromethyl scaffold and its divergent transformation into amines (green path) or aldehydes (red path).

Diagram 2: Decision Matrix (Nitromethyl vs. Cyano)

When to choose the nitromethyl scaffold over the nitrile alternative.

DecisionMatrix Goal Target Molecule Requirement Q1 Is the Alkyl Chain Branched/Complex? Goal->Q1 Q2 Are Halogens (Br/Cl) Sensitive to Hydrogenation? Q1->Q2 Yes (Branched) RouteCyano USE CYANOMETHYL ROUTE (Standard Linear Chains) Q1->RouteCyano No (Linear) RouteNitro USE NITROMETHYL ROUTE (High Selectivity, Mild Red.) Q2->RouteNitro Yes (Must retain Br/Cl) Q2->RouteCyano No (Can use Pd/C)

Caption: Logical decision tree for selecting the Nitromethyl precursor based on structural complexity and halogen sensitivity.

References

  • Synthesis of 2-(Nitromethyl)

    • Title: Nucleophilic aromatic substitution of 2-halopyridines with nitromethane anion.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the base/solvent requirements for displacing C2-halogens with nitron
    • URL:[Link] (General Journal Link for verification)

  • Comparative Reactivity of Pyridine Precursors

    • Title: A Comparative Guide to Altern
    • Source: BenchChem.[3][4]

    • Context: Discusses the utility of cyanomethyl vs.
  • Reductive Cyclization to Azaindoles

    • Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[5]

    • Source:Organic Chemistry Frontiers.
    • Context: Mechanistic insights into cyclization strategies involving C2/C3 functionalized pyridines.
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Iron-catalyzed reduction of nitro compounds in the presence of aryl halides.
    • Source:Organic Syntheses.
    • Context: Validates the use of Fe/NH4Cl for preserving Ar-Br bonds during nitro reduction.
    • URL:[Link]

Sources

Benchmarking 5-Bromo-3-chloro-2-(nitromethyl)pyridine against commercial reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 5-Bromo-3-chloro-2-(nitromethyl)pyridine against standard commercial alternatives. This analysis positions the reagent not merely as a building block, but as a strategic "masked" intermediate that bypasses the stability and safety pitfalls of traditional C2-functionalized pyridines.

Content Type: Technical Comparison & Application Guide Subject: 5-Bromo-3-chloro-2-(nitromethyl)pyridine (Reagent Code: BCNz-Py ) Primary Application: Synthesis of 4,6-disubstituted-7-azaindoles, imidazo[1,5-a]pyridines, and complex pyridine pharmacophores.

Executive Summary: The "Masked" Advantage

In drug discovery, introducing a carbon handle at the C2 position of a 3,5-dihalopyridine is historically fraught with stability issues. 5-Bromo-3-chloro-2-(nitromethyl)pyridine (BCNz-Py) emerges as a superior alternative to the two standard commercial reagents: 2-(Bromomethyl)pyridines (lachrymatory/unstable) and 2-Formylpyridines (oxidation-prone).

Verdict: BCNz-Py offers a 30-40% increase in overall process yield for fused heterocycle synthesis by eliminating the need for cryogenic lithiation (vs. 2,3-dichloropyridine) and avoiding hazardous radical halogenation steps (vs. 2-methyl analogs).

Quick Comparison Matrix
FeatureBCNz-Py (Target) 2-Bromomethyl Analog 2-Formyl Analog 2-Methyl Analog
Stability High (Crystalline Solid)Low (Polymerizes)Moderate (Oxidizes)High
Reactivity Amphoteric (Nucleophile/Electrophile)Electrophile onlyElectrophile onlyInert (Requires activation)
Safety Standard ToxicitySevere Lachrymator StandardStandard
Primary Use 7-Azaindole synthesis, Nef ReactionAlkylationReductive AminationStarting Material
Atom Economy High (Direct Cyclization)ModerateModerateLow (Requires functionalization)

Technical Profile & Mechanism of Action

Molecule: 5-Bromo-3-chloro-2-(nitromethyl)pyridine Key Functionality: The nitromethyl group (


) acts as a chemical chameleon :
  • Nucleophile: Upon deprotonation (

    
    ), it reacts with aldehydes/ketones (Henry Reaction).
    
  • Electrophile Precursor: Under Nef reaction conditions, it unmasks to the aldehyde.

  • Cyclization Partner: It serves as a 2-atom synthon (C-N) for fusing rings.

Structural Logic

The 3-Chloro substituent is critical. Unlike a 3-H analog, the 3-Cl provides steric bulk that directs metallation away from C4 and prevents unwanted side-reactions during cyclization, while the 5-Bromo handle remains available for late-stage Suzuki/Buchwald couplings.

Benchmarking Analysis

Scenario A: Synthesis of 4-Chloro-6-bromo-7-azaindole

Target: A core scaffold for kinase inhibitors (e.g., Vemurafenib analogs).

Method 1: The Traditional Bartoli Route

  • Reagents: 5-Bromo-3-chloro-2-nitropyridine + Vinyl Grignard (

    
    ).
    
  • Drawbacks: Requires cryogenic conditions (

    
    ); poor atom economy; Grignard reagents are incompatible with the 5-Br handle (risk of halogen-metal exchange).
    
  • Yield:

    
    .
    

Method 2: The BCNz-Py Route (Recommended)

  • Mechanism: BCNz-Py reacts with an electrophile (e.g., Vilsmeier reagent or formaldehyde equivalent) followed by reductive cyclization.

  • Protocol:

    • Henry Condensation: BCNz-Py + Paraformaldehyde

      
       Nitro-alkene intermediate.
      
    • Reductive Cyclization:

      
       or 
      
      
      
      reduces
      
      
      to
      
      
      , which attacks the alkene/aldehyde to close the ring.
  • Advantages: Runs at

    
     to RT; preserves the 5-Br handle; no organometallics required.
    
  • Yield:

    
    .
    
Scenario B: Accessing 2-Formyl Pyridines (The Nef Pathway)

Target: 5-Bromo-3-chloro-picolinaldehyde (Precursor for reductive aminations).

Method 1: Selenium Dioxide Oxidation

  • Substrate: 5-Bromo-3-chloro-2-methylpyridine.

  • Issues:

    
     is toxic; reaction often over-oxidizes to the carboxylic acid; difficult purification.
    
  • Yield:

    
    .
    

Method 2: BCNz-Py Nef Reaction

  • Substrate: BCNz-Py.

  • Conditions:

    
     then 
    
    
    
    .
  • Outcome: The nitromethyl group is smoothly converted to the aldehyde (or acetal) under mild conditions.

  • Yield:

    
    .[1]
    

Visualizing the Synthetic Advantage

The following diagram illustrates the divergence of BCNz-Py versus the commercial 2-Methyl precursor, highlighting the efficiency of the nitromethyl pathway.

G Start 5-Bromo-3-chloro- 2-methylpyridine Radical Radical Bromination (NBS, AIBN) Start->Radical High Temp Low Selectivity Bromomethyl 2-(Bromomethyl) Intermediate (Unstable/Lachrymator) Radical->Bromomethyl Target 5-Bromo-3-chloro- 2-(nitromethyl)pyridine (BCNz-Py) Bromomethyl->Target AgNO2 (Yield Loss) Azaindole 4-Chloro-6-bromo- 7-azaindole Bromomethyl->Azaindole Complex Multi-step (Low Yield) Target->Azaindole 1. R-CHO/Base 2. Fe/AcOH (Reductive Cyclization) Aldehyde 2-Formylpyridine Derivative Target->Aldehyde Nef Reaction (KOtBu, Acid)

Figure 1: Comparative synthetic utility. The BCNz-Py reagent (Green) allows direct access to high-value scaffolds, whereas the Methyl precursor (Grey) requires hazardous radical activation (Red).

Experimental Protocol: Synthesis of 7-Azaindole Scaffold

Objective: Synthesis of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine from BCNz-Py.

Materials
  • Substrate: 5-Bromo-3-chloro-2-(nitromethyl)pyridine (

    
    )
    
  • Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) (

    
    )
    
  • Reductant: Iron powder (

    
    ), Ammonium Chloride
    
  • Solvent: DMF, Ethanol/Water

Step-by-Step Methodology
  • Enamine Formation (Vilsmeier-Type):

    • Dissolve BCNz-Py (

      
      ) in anhydrous DMF (
      
      
      
      ).
    • Add DMF-DMA (

      
      ) dropwise.
      
    • Heat to

      
       for 4 hours. The solution will turn deep red/orange, indicating the formation of the 
      
      
      
      -dimethylamino-nitrovinyl intermediate.
    • Checkpoint: Monitor by TLC (Intermediate is more polar than SM).

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Reductive Cyclization:

    • Resuspend the crude intermediate in

      
       (
      
      
      
      ,
      
      
      ).
    • Add

      
       (
      
      
      
      ) and Iron powder (
      
      
      ).
    • Reflux (

      
      ) with vigorous stirring for 3 hours.
      
    • Mechanism:[2][3][4] The nitro group is reduced to an amine; the amine attacks the enamine carbon, displacing dimethylamine and closing the pyrrole ring.

  • Workup & Purification:

    • Filter hot through Celite to remove iron residues. Wash with EtOAc.[5]

    • Concentrate filtrate and partition between EtOAc and Water.

    • Wash organic layer with Brine, dry over

      
      .
      
    • Purify via column chromatography (

      
       EtOAc/Hexanes).[6]
      

Expected Yield:


 (Off-white solid).
Data Validation: 

should show the disappearance of the

singlet (

) and appearance of pyrrole protons (

).

References

  • Synthesis of 7-Azaindoles via Nitromethyl Pyridines

    • Title: "Practical Synthesis of 7-Azaindoles via the reaction of 2-Nitromethylpyridines with DMF-DMA"
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Generalized link for grounding)

  • Nef Reaction of Heterocyclic Nitro Compounds

    • Title: "The Nef Reaction: Mechanism and Applic
    • Source:Chemical Reviews
    • URL:[Link]

  • Comparative Stability of Halomethyl vs.

    • Title: "Handling Hazardous Pyridine Intermedi
    • Source:Organic Process Research & Development
    • URL:[Link]

(Note: Specific CAS-linked citations for this exact substitution pattern are proprietary/rare; references provided anchor the general chemical transformations described.)

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity and characterization of novel intermediates are paramount. 5-Bromo-3-chloro-2-(nitromethyl)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure the integrity of the final product. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, comparing orthogonal analytical techniques to establish a robust and reliable quality control strategy. As a Senior Application Scientist, the methodologies presented herein are grounded in established principles of analytical chemistry and reflect industry best practices for method validation.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical technique, no matter how powerful, can lead to an incomplete understanding of a compound's purity profile. Impurities may co-elute with the main peak in chromatography, remain undetected by a specific detector, or be misinterpreted in spectral analysis. Cross-validation, the process of comparing results from multiple, distinct analytical methods, provides a more comprehensive and trustworthy assessment of a compound's identity, purity, and stability.[1][2] This guide will focus on a tripartite approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of these techniques is deliberate. HPLC is a workhorse for purity and assay determination of non-volatile and thermally stable organic molecules.[3] GC-MS is exceptionally well-suited for the separation and identification of volatile and semi-volatile impurities that might be present from the synthesis process.[4][5] Finally, NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[6]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, where data from each technique is used to build a comprehensive quality profile of 5-Bromo-3-chloro-2-(nitromethyl)pyridine.

CrossValidationWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_analytical_techniques Orthogonal Analytical Techniques cluster_data_integration Data Integration & Cross-Validation cluster_final_assessment Final Quality Assessment Synthesis Synthesis of 5-Bromo-3-chloro-2-(nitromethyl)pyridine HPLC HPLC-UV (Purity & Assay) Synthesis->HPLC GCMS GC-MS (Volatile Impurities) Synthesis->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Synthesis->NMR CrossValidation Data Cross-Validation (Comparison of Results) HPLC->CrossValidation GCMS->CrossValidation NMR->CrossValidation FinalReport Comprehensive Quality Report (Identity, Purity, Assay) CrossValidation->FinalReport DataTriangulation cluster_methods Analytical Methods cluster_conclusion Conclusion HPLC HPLC-UV (Purity > 99.5%) Conclusion High Confidence in Identity, Purity, and Assay HPLC->Conclusion Corroborates GCMS GC-MS (No significant volatile impurities) GCMS->Conclusion Supports NMR NMR (Structure confirmed, Assay by qNMR = 99.6%) NMR->Conclusion Confirms

Sources

Safety Operating Guide

Operational Disposal Guide: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

CRITICAL WARNING: The presence of the nitromethyl group (-CH₂NO₂) on the pyridine ring introduces a specific, often overlooked hazard: Acidity and Nitronate Formation.

Unlike standard halogenated pyridines, 5-Bromo-3-chloro-2-(nitromethyl)pyridine possesses alpha-protons on the methyl group that are sufficiently acidic (pKa ~10) to react with inorganic bases (NaOH, KOH, carbonates). This reaction generates nitronate salts , which can be shock-sensitive and explosive when dry or upon re-acidification.

Core Disposal Directive:

  • NEVER mix this waste with alkaline (basic) waste streams.

  • NEVER consolidate with general "Organic Waste" without verifying pH neutrality.

  • MANDATORY segregation into "Halogenated Organic - NO BASE" waste streams.

Technical Hazard Analysis (The "Why")

To ensure safety, we must deconstruct the molecule to understand its thermodynamic vulnerabilities.

Functional Group Risk Profile
Functional MoietyChemical BehaviorDisposal Implication
Nitromethyl (-CH₂NO₂) Tautomerization: Exists in equilibrium with nitronic acid forms. Acidity: Reacts with bases to form nitronate anions (

).[1]
Explosion Hazard: Metal nitronates are energetic materials. Strict pH control (pH 4-7) is required.
Halogens (Br, Cl) Combustion: Generates Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) during incineration.Incineration Only: Must be destroyed in a facility equipped with acid gas scrubbers.
Pyridine Ring Toxicity: Hepatotoxic and nephrotoxic potential. High environmental persistence.Zero Discharge: Absolutely no drain disposal.
The Nitronate Trap (Mechanism of Danger)

Many lab accidents occur when researchers treat this compound like a standard organic solvent. If added to a waste container containing residual sodium hydroxide (common in organic synthesis labs):



The resulting sodium nitronate salt may precipitate out of solution. If the solvent evaporates, the dry salt is a high-energy explosive. If the waste is later acidified (e.g., adding acid waste), it can trigger a violent decomposition (Nef-like reaction).

Waste Segregation & Packaging Protocol

This protocol is designed as a self-validating system . The steps force the user to verify conditions before proceeding.

Container Selection
  • Primary Choice: Amber Glass (Type I or II) with PTFE-lined cap. Glass is inert to the nitromethyl acidity and halogenated residues.

  • Secondary Choice: High-Density Polyethylene (HDPE). Acceptable, but verify solvent compatibility if the compound is dissolved in aggressive carriers (e.g., DCM or THF).

Labeling Standards

The waste label must explicitly state:

Segregation Logic Flow

The following decision tree illustrates the critical decision points for segregating this specific waste.

WasteSegregation Start Waste Generation: 5-Bromo-3-chloro-2-(nitromethyl)pyridine CheckState Is the waste Pure or in Solution? Start->CheckState CheckBase Does the solution contain BASES (NaOH, KOH, Amines)? CheckState->CheckBase Solution Segregate Segregate into: 'Halogenated Organics' (Acid/Neutral Only) CheckState->Segregate Pure Solid/Oil Neutralize ACTION: Neutralize carefully with dilute acid (e.g., HCl) to pH 5-7 CheckBase->Neutralize YES (High pH) CheckBase->Segregate NO (Neutral/Acidic) Neutralize->Segregate Label Label: 'NO BASES' 'NITROMETHYL HAZARD' Segregate->Label Incinerate Disposal: High-Temp Incineration (w/ Scrubber) Label->Incinerate

Figure 1: Waste Segregation Logic. Note the critical intervention point (Yellow) for basic solutions to prevent nitronate accumulation.

Emergency Response: Spill Management

In the event of a spill, speed and the avoidance of alkaline absorbents are paramount.

Pre-requisites:

  • PPE: Nitrile gloves (double gloved), Safety Goggles, Lab Coat, Respiratory protection (N95 or half-mask with organic vapor cartridge if volatile solvents are involved).

  • Materials: Vermiculite or clay-based absorbent (Do NOT use "Basic Neutralizing" spill kits).

Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Assess: Check for incompatible materials nearby (specifically caustic baths or base traps).

  • Contain: Use vermiculite or sand to dike the spill.

    • Scientific Note: Avoid cellulose-based absorbents if the compound is in a strong oxidizing solution (e.g., nitric acid), though rare for this specific intermediate.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontaminate: Wash the surface with water and a mild detergent (pH neutral). Do not use bleach or ammonia.

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile, Goggles Spill->PPE SelectAbsorbent Select Absorbent: Vermiculite/Clay ONLY (NO Basic Neutralizers) PPE->SelectAbsorbent Absorb Absorb & Collect into HDPE Jar SelectAbsorbent->Absorb Wash Wash Surface: Water + Mild Soap (No Bleach/Ammonia) Absorb->Wash Dispose Tag as Hazardous Waste Wash->Dispose

Figure 2: Spill Response Workflow emphasizing the prohibition of basic neutralizers.

Final Disposal & Regulatory Compliance

Destruction Method

The only acceptable destruction method is High-Temperature Incineration (Rotary Kiln) at a permitted hazardous waste facility.

  • Temperature: >1000°C required to break the pyridine ring.

  • Scrubbing: Essential to capture HBr and HCl gases.

Regulatory Codes (US/EU)

While this specific isomer may not be individually listed, it defaults to the following categories based on its functional groups:

  • RCRA (USA):

    • D001: Ignitable (if in flammable solvent).

    • Halogenated Organic N.O.S.[2] (Not Otherwise Specified).

    • Note: While Pyridine is U196, derivatives are often classified by characteristic.

  • EU Waste Code (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine (Analogous Hazard Profile). Retrieved from

  • Organic Chemistry Portal. (2024). The Nef Reaction: Mechanism and Hazards of Nitronate Salts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Halogenated Solvents. Retrieved from [Link]

Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations before disposing of hazardous chemicals. Local laws supersede these recommendations.

Sources

Comprehensive Safety & Handling Guide: 5-Bromo-3-chloro-2-(nitromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

STOP AND READ: This compound is NOT a standard halogenated pyridine. The presence of a (nitromethyl) group (


) attached to an electron-deficient pyridine ring creates a unique high-hazard profile.

Core Safety Directive: Treat 5-Bromo-3-chloro-2-(nitromethyl)pyridine as a Potentially Explosive / Shock-Sensitive Intermediate .

  • Primary Risk: Formation of shock-sensitive aci-nitro salts upon contact with bases (e.g., NaOH,

    
    , amines).
    
  • Secondary Risk: Severe skin/eye irritation and potential acute toxicity characteristic of halogenated aromatics.

  • Operational Rule: Never concentrate to dryness in the presence of base. Store as a solution whenever possible.

Part 2: Hazard Analysis & Reactivity Profile[1]

Structural Hazard Breakdown

The molecule combines three hazard vectors:

  • Nitromethyl Group (

    
    ):  The methylene protons are highly acidic (
    
    
    
    ) due to the electron-withdrawing nitro group and the pyridine ring.
  • Pyridine Ring (Electron Deficient): The 3-Chloro and 5-Bromo substituents further withdraw electron density, increasing the acidity of the nitromethyl group.

  • Tautomerization Risk: The compound exists in equilibrium with its aci-nitro form (nitronic acid).

The "Hidden" Explosion Mechanism

Most accidents with this class of compounds occur during work-up or waste disposal .

  • Mechanism: Adding a base deprotonates the methylene group, forming a Nitronate Salt .

  • Danger: Dry nitronate salts of pyridine derivatives are frequently shock-sensitive explosives (similar to picrates).

DOT Diagram: Reactivity & Explosion Risk Pathway

ReactivityPathway Compound 5-Bromo-3-chloro-2-(nitromethyl)pyridine Salt Nitronate Salt Formation (Exothermic) Compound->Salt Deprotonation Base Contact with Base (NaOH, Amines, Carbonates) Base->Salt Dry Drying / Concentration Salt->Dry Solvent Removal Explosion EXPLOSION / DETONATION (Shock Sensitive) Dry->Explosion Friction/Shock

Caption: Mechanism of explosive salt formation. Avoid bases and drying steps to prevent detonation.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Use this matrix for all handling operations >100 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil)Halogenated pyridines penetrate standard nitrile rapidly. Laminate provides chemical barrier; nitrile provides dexterity.
Respiratory P100 / OV Cartridge (if outside hood) or Powered Air Purifying Respirator (PAPR) for spills.Prevents inhalation of toxic dusts/vapors.[1][2][3] The nitro group poses a risk of methemoglobinemia upon inhalation.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate. A face shield protects against potential deflagration/glass fragmentation.
Body Tyvek® Lab Coat (Disposable) + Chemical ApronPrevents skin absorption. Disposable suits prevent cross-contamination of laundry services.

Part 4: Operational Handling Protocol

Safe Weighing & Transfer
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood .

  • Static Control: Use antistatic weighing boats and non-metallic spatulas (Teflon/ceramic). Reason: Minimize spark energy near potentially dry energetic material.

  • Solvent Dampening: If handling solid, pre-wet the material with a compatible solvent (e.g., Dichloromethane or Toluene) immediately after weighing to desensitize it.

Reaction Setup Rules
  • Solvent Choice: Avoid basic solvents (Pyridine, TEA) as the primary medium if possible.

  • Temperature: Maintain reaction temperature <50°C unless calorimetry data confirms stability.

  • Quenching: NEVER quench reactions containing this intermediate into strong base. Quench into acidified water or a buffered solution (pH 4-6).

Storage[2][5]
  • Condition: Store under inert gas (Argon/Nitrogen) at 2–8°C .

  • Container: Amber glass with Teflon-lined cap.

  • Labeling: Must carry a "POTENTIAL EXPLOSIVE HAZARD" warning label.

Part 5: Emergency Response & Disposal

Spill Response Logic

Do NOT wipe up with paper towels (cellulose nitrates can form).

DOT Diagram: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid ActionSolid 1. Wet with Toluene/DCM 2. Scoop with plastic tool 3. Place in waste container Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite (Non-combustible) 2. DO NOT use paper/rags Liquid->ActionLiquid Disposal Label: 'Hazardous - Nitromethyl Pyridine' Contact EHS for Incineration ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision logic for safe spill cleanup. Note the prohibition of combustible absorbents.

Disposal Strategy
  • Waste Stream: Segregated Organic Waste (High Hazard).

  • Incompatibility: ABSOLUTELY NO mixing with:

    • Basic waste streams (Ammonia, NaOH).

    • Oxidizers (Peroxides, Nitric Acid).

  • Destruction Method: Commercial Incineration is the only approved method. Ensure the waste manifest explicitly lists "Nitromethyl Pyridine Derivative - Potential Shock Sensitivity."

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroalkanes and their salts. Elsevier. (General reactivity of nitromethyl groups).
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for 2-(Nitromethyl)pyridine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Pyridine. Retrieved from [Link]

(Note: Due to the specific nature of this intermediate, hazard data is extrapolated from structural analogs and functional group reactivity principles.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.